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Human enteropeptidase-IN-3

Cat. No.: B12372949
M. Wt: 470.4 g/mol
InChI Key: ANRCLDWFMUYQBV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Human enteropeptidase-IN-3 is a useful research compound. Its molecular formula is C22H22N4O8 and its molecular weight is 470.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N4O8 B12372949 Human enteropeptidase-IN-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22N4O8

Molecular Weight

470.4 g/mol

IUPAC Name

(2S)-2-[[10-(diaminomethylideneamino)-13-oxo-7,8-dihydro-6H-benzo[e][1,8]benzodioxecine-4-carbonyl]amino]butanedioic acid

InChI

InChI=1S/C22H22N4O8/c23-22(24)25-12-6-7-13-11(9-12)3-2-8-33-18-14(4-1-5-16(18)34-21(13)32)19(29)26-15(20(30)31)10-17(27)28/h1,4-7,9,15H,2-3,8,10H2,(H,26,29)(H,27,28)(H,30,31)(H4,23,24,25)/t15-/m0/s1

InChI Key

ANRCLDWFMUYQBV-HNNXBMFYSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)N=C(N)N)C(=O)OC3=CC=CC(=C3OC1)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1CC2=C(C=CC(=C2)N=C(N)N)C(=O)OC3=CC=CC(=C3OC1)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Human Enteropeptidase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1][2] It plays a critical role in protein digestion by converting inactive trypsinogen into its active form, trypsin.[1] This activation of trypsin initiates a cascade that activates other pancreatic digestive enzymes.[1] Given its pivotal role, enteropeptidase has emerged as a promising therapeutic target for conditions such as obesity, diabetes, and certain types of pancreatitis.[3][4] This technical guide provides an in-depth overview of the discovery and synthesis of human enteropeptidase inhibitors, with a focus on the well-characterized inhibitor SCO-792, as a representative example.

Discovery of Human Enteropeptidase Inhibitors

The discovery of potent and selective human enteropeptidase inhibitors has been a key focus of drug development efforts. A notable success in this area is the identification of SCO-792, a novel, orally available small-molecule inhibitor.[5]

The discovery of SCO-792 was the result of a high-throughput screening (HTS) campaign that utilized a fluorescence resonance energy transfer (FRET) assay to identify compounds that inhibit enteropeptidase activity.[5] This initial screening was followed by a compound optimization process, which ultimately led to the identification of SCO-792.[5]

Synthesis of a Human Enteropeptidase Inhibitor: SCO-792

While the precise, proprietary synthesis route for SCO-792 by Takeda Pharmaceutical Company is not publicly detailed, the general principles of small-molecule drug synthesis would apply. This typically involves a multi-step organic synthesis process, starting from commercially available starting materials and employing various chemical reactions to build the final complex molecule. The synthesis of SCO-792 was carried out by Takeda Pharmaceutical Company Limited.[3]

Quantitative Data on Inhibitor Activity

The inhibitory activity of SCO-792 against human and rat enteropeptidase has been extensively characterized. The following tables summarize the key quantitative data.

Parameter Human Enteropeptidase Rat Enteropeptidase Reference
IC50 5.4 nmol/L4.6 nmol/L[5][6][7]
Kinact/KI 82,000 /mol/L·sNot Reported[5][7]
Dissociation Half-life (t1/2) ~14 hoursNot Reported[5][6][7]
koff 0.047 /hourNot Reported[5]

Table 1: In Vitro Inhibitory Activity of SCO-792

SCO-792 has also demonstrated inhibitory activity against other serine proteases, as detailed in the table below.

Enzyme IC50 Reference
Plasma Kallikrein 16 nmol/L[5]
Plasmin 460 nmol/L[5]
Trypsin 3.3 nmol/L[5]
Factor Xa No Inhibition[5]
Thrombin No Inhibition[5]

Table 2: In Vitro Selectivity of SCO-792

Experimental Protocols

Recombinant Human Enteropeptidase Light Chain (hEKL) Expression and Purification

The catalytic light chain of human enteropeptidase is often produced recombinantly for use in inhibitor screening and characterization.

1. Gene Synthesis and Cloning:

  • The gene encoding the human enteropeptidase light chain (hEKL) can be artificially synthesized with codon optimization for expression in Escherichia coli.[4]

  • The synthetic gene is then cloned into a suitable prokaryotic expression vector, such as pMAL-s, which allows for the expression of the target protein as a fusion with a tag like Maltose Binding Protein (MBP) to aid in purification.[4] The gene can be inserted using restriction sites like BamHI and HindIII.[4]

2. Expression in E. coli:

  • The recombinant plasmid is transformed into an expression strain of E. coli, such as BL21 (DE3).[4]

  • High-level expression of the MBP-hEKL fusion protein can be induced. This often results in the protein being sequestered in inclusion bodies.[8] However, soluble expression can also be achieved.[4]

3. Purification:

  • If expressed in soluble form, the fusion protein can be purified from the cell lysate using affinity chromatography, such as an amylose resin column for MBP-tagged proteins.[4]

  • The column is washed, and the fusion protein is eluted with a solution containing maltose.[4]

  • If the protein is in inclusion bodies, they must first be isolated, solubilized using denaturants like 6 M guanidine-HCl, and then refolded. On-column refolding has been found to be an effective method.[8][9]

4. Autocatalytic Cleavage:

  • The fusion protein can be designed with an enteropeptidase recognition sequence between the tag and the hEKL. This allows for autocatalytic cleavage to release the active hEKL.[9]

Human Enteropeptidase Activity Assay

Several assay formats can be used to measure the enzymatic activity of human enteropeptidase and to screen for inhibitors.

1. FRET-Based Assay (for HTS):

  • This assay employs a synthetic substrate containing a fluorophore and a quencher linked by a peptide sequence that is specifically cleaved by enteropeptidase.

  • Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

2. Colorimetric Assay:

  • A common substrate is Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide (GD4K-na).[4]

  • The assay is typically performed in a buffer such as 25 mM Tris-Cl (pH 8.0) with 10 mM CaCl2 and 10% DMSO.[4]

  • The reaction is initiated by the addition of the enzyme, and the release of β-naphthylamine is monitored by the increase in absorbance at 420 nm.[4]

3. Fluorometric Assay Kit (e.g., Sigma-Aldrich MAK204):

  • This kit utilizes a synthetic peptide substrate tagged with 7-amino-4-trifluoromethylcoumarin (AFC).[10]

  • Cleavage of the substrate releases AFC, a fluorescent product (Ex/Em = 380/500 nm).[10]

  • The assay is performed in a 96-well plate format, and the fluorescence is measured kinetically.[10]

  • Protocol Outline:

    • Prepare samples and standards in a 96-well plate.

    • Prepare a reaction mix containing the enteropeptidase substrate.

    • Add the reaction mix to the wells to initiate the reaction.

    • Incubate the plate at 37°C and measure the fluorescence over time.[10]

In Vivo Oral Protein Challenge Test

This in vivo experiment is used to assess the efficacy of an enteropeptidase inhibitor in blocking protein digestion and absorption.

  • Animal Model: Male Sprague-Dawley rats are commonly used.[5]

  • Procedure:

    • Rats are fasted overnight.

    • The test inhibitor (e.g., SCO-792) or vehicle is administered orally at a specific time before the protein load.[5]

    • A whey protein solution is administered orally.[5]

    • Blood samples are collected at various time points after the protein load.

    • Plasma levels of branched-chain amino acids (BCAAs) are measured as an indicator of protein digestion and absorption. A reduction in the post-protein load increase in plasma BCAAs indicates effective inhibition of enteropeptidase.[5]

Signaling Pathways and Logical Relationships

Enteropeptidase Activation of the Pancreatic Zymogen Cascade

Enteropeptidase is the initial trigger for a cascade of digestive enzyme activation in the small intestine.

Enteropeptidase_Activation_Cascade Proenteropeptidase Proenteropeptidase (inactive zymogen) Enteropeptidase Enteropeptidase (active) Proenteropeptidase->Enteropeptidase cleavage Trypsinogen Trypsinogen (inactive zymogen) Enteropeptidase->Trypsinogen activates Trypsin Trypsin (active) Trypsinogen->Trypsin cleavage Trypsin->Trypsinogen auto-activation Other_Zymogens Other Pancreatic Zymogens (Chymotrypsinogen, Proelastase, etc.) Trypsin->Other_Zymogens activates Active_Enzymes Active Digestive Enzymes (Chymotrypsin, Elastase, etc.) Other_Zymogens->Active_Enzymes cleavage Duodenase_Trypsin Duodenase or Trypsin Duodenase_Trypsin->Proenteropeptidase activates

Caption: Pancreatic zymogen activation cascade initiated by enteropeptidase.

Experimental Workflow for Recombinant hEKL Production

The following diagram outlines the key steps in producing recombinant human enteropeptidase light chain.

Recombinant_hEKL_Workflow Gene_Synthesis 1. hEKL Gene Synthesis & Codon Optimization Cloning 2. Cloning into Expression Vector Gene_Synthesis->Cloning Transformation 3. Transformation into E. coli Host Cloning->Transformation Expression 4. Protein Expression (Induction) Transformation->Expression Cell_Lysis 5. Cell Lysis Expression->Cell_Lysis Purification 6. Affinity Chromatography (e.g., Amylose Resin) Cell_Lysis->Purification Cleavage 7. Tag Cleavage (if applicable) Purification->Cleavage Final_Product Active Recombinant hEKL Cleavage->Final_Product

Caption: Workflow for recombinant human enteropeptidase light chain production.

Logic of an In Vivo Oral Protein Challenge

This diagram illustrates the logical flow of an oral protein challenge experiment to test an enteropeptidase inhibitor.

Oral_Protein_Challenge_Logic Start Start: Fasted Rat Dosing Oral Dosing Start->Dosing Inhibitor Enteropeptidase Inhibitor (e.g., SCO-792) Dosing->Inhibitor Treatment Group Vehicle Vehicle Control Dosing->Vehicle Control Group Protein_Load Oral Protein Load Inhibitor->Protein_Load Vehicle->Protein_Load Blood_Sampling Serial Blood Sampling Protein_Load->Blood_Sampling Analysis Measure Plasma BCAA Levels Blood_Sampling->Analysis Outcome_Inhibited Outcome: Blunted BCAA Increase Analysis->Outcome_Inhibited Inhibitor Outcome_Control Outcome: Significant BCAA Increase Analysis->Outcome_Control Vehicle

Caption: Logical flow of an in vivo oral protein challenge experiment.

References

Structure-Activity Relationship of Novel Human Enteropeptidase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase (also known as enterokinase) is a serine protease located on the brush border of the duodenum and jejunum. It plays a critical role in protein digestion by converting inactive trypsinogen to active trypsin, which in turn activates a cascade of other digestive proenzymes. Due to its key role in nutrient absorption, inhibition of human enteropeptidase has emerged as a promising therapeutic strategy for metabolic diseases such as obesity and diabetes. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of two recently developed classes of small molecule human enteropeptidase inhibitors: a series of 4-guanidinobenzoate derivatives and the clinical candidate SCO-792.

Core Compound Classes and Structure-Activity Relationship

4-Guanidinobenzoate Derivatives

A novel series of 4-guanidinobenzoate derivatives has been designed and evaluated as inhibitors of human enteropeptidase. The general scaffold of these compounds consists of a 4-guanidinobenzoyl moiety linked to a substituted aromatic ring. The guanidinyl group is designed to mimic the lysine residue of the natural substrate, trypsinogen, and interact with the S1 pocket of the enzyme.

Table 1: Structure-Activity Relationship of 4-Guanidinobenzoate Derivatives

CompoundRLinker (X)IC50 (initial, nM)IC50 (apparent, nM)
1a HO>100001800
1b COOHO1300170
1c CH2COOHO38048
2a O(CH2)2COOHO15019
3a OCH(CH3)COOHO8911
4b NH(CH2)2COOHO455.6

Data extracted from "Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity" in the Journal of Medicinal Chemistry.

The SAR data in Table 1 reveals several key insights:

  • Importance of the Acidic Moiety: The introduction of a carboxylic acid group on the second aromatic ring significantly enhances inhibitory potency (compare 1a and 1b ). This acidic group likely interacts with basic residues in the S2 pocket of the enzyme.

  • Linker Length and Composition: The nature and length of the linker connecting the aromatic ring to the acidic group are crucial. Increasing the linker length and introducing an ether or amine linkage generally improves activity. Compound 4b , with an aminoethyl-carboxy linker, demonstrated the highest potency in this series.

SCO-792 and Related Compounds

SCO-792 is a potent, reversible, and slowly dissociating inhibitor of human enteropeptidase. Its discovery was the result of a high-throughput screening campaign and subsequent lead optimization.

Table 2: Pharmacological Profile of SCO-792

ParameterValueSpecies
IC50 5.4 nMHuman
IC50 4.6 nMRat
Kinact/KI 82,000 M-1s-1Human
Dissociation Half-life (t1/2) ~14 hoursHuman

Data from "Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO‐792".

The key structural features of SCO-792 include a guanidinobenzoyl group, which interacts with the S1 pocket, and a dihydrobenzofuran core. The slow dissociation of SCO-792 from the enzyme contributes to its sustained inhibitory effect.

Experimental Protocols

Human Enteropeptidase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is commonly used to screen for and characterize inhibitors of human enteropeptidase.

Principle: The assay utilizes a synthetic peptide substrate containing the enteropeptidase recognition sequence flanked by a FRET donor and quencher pair. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by enteropeptidase, the donor and quencher are separated, resulting in an increase in fluorescence.

Materials:

  • Recombinant human enteropeptidase (light chain)

  • FRET peptide substrate (e.g., (Cy5)-Gly-Asp-Asp-Asp-Lys-(QSY21)-NH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2, 0.01% Tween-20

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Add 50 nL of test compound solution in DMSO to the wells of a 384-well plate.

  • Add 5 µL of recombinant human enteropeptidase solution (e.g., 20 ng/mL in assay buffer) to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 5 µL of the FRET peptide substrate solution (e.g., 10 µM in assay buffer) to each well.

  • Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

  • The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Digestive Enzyme Activation Cascade

The primary signaling pathway initiated by enteropeptidase is the activation of pancreatic zymogens responsible for protein digestion.

Digestive_Cascade Trypsinogen Trypsinogen (inactive) Trypsin Trypsin (active) Trypsinogen->Trypsin Proenzymes Other Pancreatic Proenzymes (Chymotrypsinogen, Proelastase, etc.) Trypsin->Proenzymes Activation Enteropeptidase Enteropeptidase Enteropeptidase->Trypsin Cleavage Active_Enzymes Active Digestive Enzymes Proenzymes->Active_Enzymes Protein_Digestion Protein Digestion Active_Enzymes->Protein_Digestion

Caption: Digestive enzyme activation cascade initiated by enteropeptidase.

Experimental Workflow for Inhibitor Screening and Characterization

The following diagram illustrates a typical workflow for identifying and characterizing novel enteropeptidase inhibitors.

Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation HTS High-Throughput Screening (FRET Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Kinetics Kinetic Characterization (IC50, Ki, koff/kon) Lead_Opt->Kinetics PK_PD Pharmacokinetics and Pharmacodynamics Kinetics->PK_PD Efficacy Efficacy Studies in Animal Models PK_PD->Efficacy

Caption: Workflow for enteropeptidase inhibitor discovery and development.

Conclusion

The development of small molecule inhibitors of human enteropeptidase represents a promising avenue for the treatment of metabolic disorders. The structure-activity relationships of the 4-guanidinobenzoate derivatives and the pharmacological profile of SCO-792 provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide offer a framework for the continued discovery and characterization of novel therapeutic agents targeting this important enzyme.

In Vitro Characterization of a Human Enteropeptidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Human enteropeptidase-IN-3". Therefore, this document provides a comprehensive technical guide and framework for the in vitro characterization of a novel human enteropeptidase inhibitor, using "IN-3" as a placeholder. The methodologies and data presentation formats described herein are based on established principles of enzyme kinetics and inhibitor characterization.

Introduction to Human Enteropeptidase

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenal and jejunal mucosa.[1] It plays a crucial role in the digestive cascade by converting inactive trypsinogen into active trypsin.[1][2] Trypsin, in turn, activates a host of other pancreatic zymogens, including chymotrypsinogen, procarboxypeptidases, and proelastases.[1][3] This initiation step makes enteropeptidase a critical enzyme for protein digestion.

The enzyme is a heterodimer composed of a heavy chain that anchors it to the cell membrane and a light chain that contains the catalytic domain.[4][5] The catalytic light chain exhibits high specificity for the amino acid sequence (Asp)4-Lys at the N-terminus of trypsinogen.[6][7]

Quantitative Data Summary for an Enteropeptidase Inhibitor (IN-3)

The following tables provide a template for summarizing the key quantitative data obtained during the in vitro characterization of a human enteropeptidase inhibitor.

Table 1: Inhibitory Potency of IN-3 against Human Enteropeptidase

ParameterValueAssay Conditions
IC50 (nM) [Insert Value]Recombinant human enteropeptidase, [Substrate] = Km, 37°C, pH 8.4
Ki (nM) [Insert Value]Determined by mechanism of inhibition studies
Mode of Inhibition [e.g., Competitive, Non-competitive, Uncompetitive, Mixed]Determined by Lineweaver-Burk or other kinetic plots

Table 2: Binding Affinity of IN-3 to Human Enteropeptidase

ParameterValueMethod
Kd (nM) [Insert Value]Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)
kon (1/Ms) [Insert Value]SPR
koff (1/s) [Insert Value]SPR

Table 3: Selectivity Profile of IN-3

ProteaseIC50 (nM) or % Inhibition at [X] µMFold Selectivity (vs. Enteropeptidase)
Human Enteropeptidase [Insert Value]1
Human Trypsin-1 [Insert Value][Calculate Value]
Human Chymotrypsin [Insert Value][Calculate Value]
Human Thrombin [Insert Value][Calculate Value]
Other relevant proteases [Insert Value][Calculate Value]

Detailed Experimental Protocols

Enteropeptidase Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against human enteropeptidase.

Materials:

  • Recombinant Human Enteropeptidase (light chain)

  • Fluorogenic peptide substrate: Gly-(Asp)4-Lys-AMC

  • Assay Buffer: 50 mM Tris-HCl, pH 8.4, 10 mM CaCl₂, 0.01% Tween-20

  • Test compound (IN-3) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound (IN-3) in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells) to each well.

  • Add 88 µL of assay buffer containing recombinant human enteropeptidase to each well. The final enzyme concentration should be pre-determined to yield a linear reaction rate.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate, Gly-(Asp)4-Lys-AMC, to each well. The final substrate concentration should be approximately equal to its Km value.

  • Immediately begin monitoring the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) at 37°C for 30 minutes, taking readings every minute.

  • Calculate the initial reaction rates (Vo) from the linear portion of the progress curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Inhibition Studies

To determine the mode of inhibition (e.g., competitive, non-competitive), the inhibition assay is performed with varying concentrations of both the inhibitor and the substrate.

Procedure:

  • Follow the general procedure for the IC50 determination.

  • Use a matrix of inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) and substrate concentrations (e.g., 0.5 x Km, 1 x Km, 2 x Km, 5 x Km, 10 x Km).

  • Calculate the initial reaction rates for each combination of inhibitor and substrate concentration.

  • Plot the data using a double reciprocal plot (Lineweaver-Burk), where 1/Vo is plotted against 1/[S].

  • The pattern of the lines will indicate the mode of inhibition. For example, lines intersecting on the y-axis are indicative of competitive inhibition. From these plots, the inhibition constant (Ki) can be calculated.

Selectivity Profiling

To assess the selectivity of the inhibitor, its potency is tested against other related serine proteases.

Procedure:

  • For each protease to be tested (e.g., trypsin, chymotrypsin, thrombin), use a specific fluorogenic substrate and an appropriate assay buffer.

  • Perform the inhibition assay as described for the IC50 determination, substituting the respective protease, substrate, and buffer.

  • Determine the IC50 value of the inhibitor for each protease.

  • Calculate the fold selectivity by dividing the IC50 of the off-target protease by the IC50 of human enteropeptidase.

Visualizations

Digestive Cascade Initiated by Enteropeptidase

Enteropeptidase_Cascade Enteropeptidase Enteropeptidase Trypsinogen Trypsinogen (inactive) Trypsin Trypsin (active) Trypsinogen->Trypsin Activation Chymotrypsinogen Chymotrypsinogen Trypsin->Chymotrypsinogen Activation Procarboxypeptidases Procarboxypeptidases Trypsin->Procarboxypeptidases Activation Proelastases Proelastases Trypsin->Proelastases Activation Chymotrypsin Chymotrypsin Chymotrypsinogen->Chymotrypsin Carboxypeptidases Carboxypeptidases Procarboxypeptidases->Carboxypeptidases Elastases Elastases Proelastases->Elastases Inhibitor_Characterization_Workflow cluster_primary_screening Primary Screening cluster_potency_determination Potency & Mechanism cluster_selectivity_profiling Selectivity Profiling cluster_data_analysis Data Analysis & Reporting Primary_Assay High-Throughput Screening (Single Concentration) IC50_Determination IC50 Determination (Dose-Response Curve) Primary_Assay->IC50_Determination Active 'Hits' MOI_Studies Mechanism of Inhibition Studies (Lineweaver-Burk Plot) IC50_Determination->MOI_Studies Binding_Assays Binding Affinity (SPR or ITC) IC50_Determination->Binding_Assays Selectivity_Panel Counter-Screening against related proteases (e.g., Trypsin) IC50_Determination->Selectivity_Panel Data_Analysis Data Compilation & Analysis MOI_Studies->Data_Analysis Binding_Assays->Data_Analysis Selectivity_Panel->Data_Analysis Reporting Final Report Generation Data_Analysis->Reporting

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of a Human Enteropeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of a representative small molecule inhibitor of human enteropeptidase, SCO-792, herein referred to as Enteropeptidase-IN-3 for illustrative purposes. This document details the quantitative binding data, experimental methodologies for its determination, and visual representations of key biological and experimental processes.

Introduction to Human Enteropeptidase

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and proximal jejunum.[1] It plays a crucial role in protein digestion by converting inactive trypsinogen into its active form, trypsin. This activation initiates a cascade that activates other pancreatic digestive enzymes. Due to its pivotal role in digestion, enteropeptidase is a target for therapeutic intervention in metabolic disorders.

Binding Affinity and Kinetics of Enteropeptidase-IN-3

The interaction of Enteropeptidase-IN-3 with human enteropeptidase has been characterized to determine its binding affinity and kinetic profile. This section summarizes the key quantitative data.

Table 1: Binding Affinity and Kinetic Parameters of Enteropeptidase-IN-3 for Human Enteropeptidase
ParameterValueSpeciesMethod
IC50 5.4 nmol/LHumanFRET-based enzyme assay[2][3]
Kinact/KI 82,000 M-1s-1HumanTime-dependent inhibition assay[2][3]
koff 0.047 h-1HumanDissociation assay[2][3]
Dissociation Half-life (t1/2) ~14 hoursHumanDissociation assay[2][3]

Note: The provided data is for the representative inhibitor SCO-792.

Experimental Protocols

This section details the methodologies used to determine the binding affinity and kinetics of Enteropeptidase-IN-3.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzyme Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against enteropeptidase.

Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by enteropeptidase, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in the rate of fluorescence increase.

Protocol:

  • Reagents:

    • Human recombinant enteropeptidase (light chain)

    • FRET substrate (e.g., QSY21-Gly-Asp-Asp-Asp-Lys-Ile-Val-Gly-Gly-Lys(Cy5))

    • Assay Buffer: 50 mmol/L Tricine, pH 8.0, 0.01% (w/v) Tween-20, and 10 mmol/L CaCl2[2]

    • Test compound (Enteropeptidase-IN-3) dissolved in DMSO

  • Procedure:

    • Add 25 nL of the test compound solution to a 1536-well black plate.[2]

    • Add 2 μL of 90 mU/mL human recombinant enteropeptidase solution to each well and incubate at room temperature for 60 minutes.[2]

    • Initiate the reaction by adding 2 μL of substrate solution (2.1 μmol/L).[2]

    • Incubate at room temperature for 30 minutes.[2]

    • Measure the fluorescence using a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Dependent Inhibition Assay

This assay is used to determine the inactivation rate constant (kinact) and the inhibitor constant (KI).

Principle: For time-dependent inhibitors, the degree of inhibition increases with the pre-incubation time of the enzyme and inhibitor. By measuring the rate of reaction at different pre-incubation times and inhibitor concentrations, the kinetic parameters can be determined.

Protocol:

  • Reagents: Same as the FRET-based assay.

  • Procedure:

    • Vary the pre-incubation time of the enzyme and inhibitor before the addition of the substrate.

    • Measure the initial reaction rates at each pre-incubation time and inhibitor concentration.

  • Data Analysis:

    • Plot the observed rate constant (kobs) against the inhibitor concentration.

    • The data is then fitted to the appropriate equation for time-dependent inhibition to calculate kinact and KI. The ratio of these two values gives the Kinact/KI.[2]

Dissociation Assay

This assay is used to determine the dissociation rate constant (koff) and the dissociation half-life of the inhibitor-enzyme complex.

Principle: The recovery of enzyme activity is monitored over time after the inhibitor-enzyme complex is diluted into a solution containing a high concentration of substrate. The rate of activity recovery is proportional to the dissociation rate of the inhibitor.

Protocol:

  • Reagents: Same as the FRET-based assay.

  • Procedure:

    • Pre-incubate the enzyme with a concentration of the inhibitor equal to 10-fold its IC50 value for 120 minutes to form the enzyme-inhibitor complex.[2]

    • Rapidly dilute the complex into the assay buffer containing the substrate.

    • Monitor the increase in fluorescence over time as the enzyme activity recovers.

  • Data Analysis:

    • The data is fitted to a first-order exponential decay equation to determine the dissociation rate constant (koff).[2]

    • The dissociation half-life (t1/2) is calculated using the equation: t1/2 = ln(2)/koff.

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to human enteropeptidase and its inhibition.

Enteropeptidase_Signaling_Pathway Trypsinogen Trypsinogen (Inactive) Enteropeptidase Human Enteropeptidase Trypsinogen->Enteropeptidase Cleavage Trypsin Trypsin (Active) Enteropeptidase->Trypsin Proenzymes Other Pancreatic Proenzymes Trypsin->Proenzymes Activation Active_Enzymes Active Digestive Enzymes Proenzymes->Active_Enzymes Protein_Digestion Protein Digestion Active_Enzymes->Protein_Digestion Catalysis FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Dilutions Dispense_Inhibitor Dispense Inhibitor into Plate Inhibitor_Prep->Dispense_Inhibitor Enzyme_Prep Prepare Enzyme Solution Add_Enzyme Add Enzyme & Pre-incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare FRET Substrate Add_Substrate Add Substrate to Initiate Reaction Substrate_Prep->Add_Substrate Dispense_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate at Room Temperature Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Inhibitor_Mechanism cluster_catalysis Catalytic Pathway E Enteropeptidase (E) EI Enzyme-Inhibitor Complex (EI) E->EI kon / koff ES Enzyme-Substrate Complex (ES) E->ES k1 / k-1 P Product (P) (Trypsin) I Inhibitor (I) (Enteropeptidase-IN-3) I->EI S Substrate (S) (Trypsinogen) S->ES ES->P kcat

References

In-depth Technical Guide: Cellular Uptake and Localization of Human Enteropeptidase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Human enteropeptidase (HE), also known as enterokinase, is a type II transmembrane serine protease predominantly found in the brush border of the duodenal and jejunal mucosa.[1][2][3] Its primary physiological role is the activation of trypsinogen to trypsin, which in turn initiates a cascade of digestive enzyme activation.[1][3][4] Structurally, human enteropeptidase is a heterodimer composed of a heavy chain and a light chain linked by a disulfide bond, originating from a single-chain precursor.[3][5] The heavy chain anchors the enzyme in the cell membrane, while the light chain contains the catalytic domain.[1]

This technical guide focuses on a specific compound, Human enteropeptidase-IN-3. However, extensive searches of the scientific literature did not yield specific information regarding a molecule with this designation. Therefore, this document will provide a foundational understanding of human enteropeptidase's known localization and discuss general principles of cellular uptake that may be relevant for molecules targeting this enzyme, such as inhibitors or therapeutic agents.

Cellular Localization of Human Enteropeptidase

Human enteropeptidase is synthesized by and localized to the enterocytes and goblet cells of the proximal small intestine.[5][6][7] Its expression is most prominent on the brush border of these cells, which is the apical surface facing the lumen of the intestine.[6][7] This specific localization is crucial for its function in initiating the digestive cascade as soon as chyme enters the duodenum from the stomach.[8][9]

While primarily membrane-bound, some studies in rats have suggested the presence of a soluble, free form of enterokinase in the mucin and soluble fractions of the small intestine, although the majority of the activity is associated with the brush border.[10]

Putative Cellular Uptake Mechanisms for Enteropeptidase-Targeted Molecules

The cellular uptake of molecules designed to interact with human enteropeptidase, such as "this compound," would likely be governed by general mechanisms of cellular entry. The specific pathway would depend on the physicochemical properties of the molecule (e.g., size, charge, lipophilicity).

1. Endocytosis: This is a primary mechanism for the internalization of larger molecules.[11] For a compound targeting an extracellular domain of enteropeptidase, receptor-mediated endocytosis could be a potential pathway.

  • Clathrin-Mediated Endocytosis: A common pathway for the uptake of many receptors and their ligands.

  • Caveolae-Dependent Endocytosis: Involves flask-shaped invaginations of the plasma membrane.

  • Macropinocytosis: A less specific process involving the engulfment of large amounts of extracellular fluid.[11]

2. Direct Membrane Translocation: Smaller, lipophilic molecules may be able to passively diffuse across the cell membrane. Cell-penetrating peptides (CPPs) are an example of molecules that can facilitate direct translocation.[11]

Experimental Protocols for Studying Cellular Uptake and Localization

To investigate the cellular uptake and localization of a novel compound like "this compound," a series of well-established experimental protocols would be employed.

1. Cell Culture:

  • Cell Lines: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with a brush border, would be a suitable in vitro model.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For differentiation, cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for 21-28 days.

2. Cellular Uptake Assays:

  • Fluorescent Labeling: The compound of interest ("IN-3") would be labeled with a fluorescent dye (e.g., FITC, Alexa Fluor 488).

  • Incubation: Differentiated Caco-2 cells would be incubated with the fluorescently labeled compound for various time points and at different concentrations.

  • Quantification:

    • Fluorometry: After incubation, cells are washed to remove unbound compound, lysed, and the fluorescence of the cell lysate is measured using a fluorometer to quantify the total cellular uptake.

    • Flow Cytometry: Provides a quantitative measure of the percentage of cells that have taken up the compound and the intensity of the fluorescence per cell.

3. Localization Studies:

  • Confocal Microscopy: This is a key technique for visualizing the subcellular localization of the compound.

    • Protocol: Differentiated Caco-2 cells grown on coverslips or permeable supports are incubated with the fluorescently labeled compound. Cells are then washed, fixed with paraformaldehyde, and permeabilized with a detergent like Triton X-100. The nuclei can be counterstained with DAPI. To identify specific cellular compartments, co-staining with antibodies against marker proteins for organelles (e.g., EEA1 for early endosomes, LAMP1 for lysosomes) or cellular structures (e.g., phalloidin for actin filaments at the brush border) would be performed. The coverslips are then mounted on slides and imaged with a confocal microscope.

Data Presentation

As no quantitative data for "this compound" is available, a template for data presentation is provided below.

Table 1: Quantitative Analysis of Cellular Uptake of [Compound Name] in Caco-2 Cells

Concentration (µM)Incubation Time (min)Uptake (fluorescence units/mg protein)
130[Insert Data]
160[Insert Data]
1030[Insert Data]
1060[Insert Data]

Table 2: Subcellular Localization of [Compound Name] in Caco-2 Cells

Cellular CompartmentCo-localization MarkerPearson's Correlation Coefficient
Early EndosomesEEA1[Insert Data]
LysosomesLAMP1[Insert Data]
Apical MembranePhalloidin[Insert Data]

Visualizations

The following diagrams illustrate the known localization of human enteropeptidase and a general workflow for studying the cellular uptake of a targeted compound.

G Localization of Human Enteropeptidase cluster_0 Intestinal Lumen cluster_1 Duodenal Mucosa Lumen Lumen HE Human Enteropeptidase Enterocyte Enterocyte Brush Border Cytoplasm Basolateral Membrane HE->Enterocyte:f0 Anchored

Caption: Localization of Human Enteropeptidase at the brush border.

G Workflow for Cellular Uptake and Localization Studies cluster_uptake Uptake Quantification cluster_localization Localization Analysis Start Fluorescently Labeled Compound (e.g., IN-3) Caco2 Incubate with Differentiated Caco-2 Cells Start->Caco2 Wash Wash to Remove Unbound Compound Caco2->Wash Fluorometry Fluorometry Wash->Fluorometry FlowCytometry Flow Cytometry Wash->FlowCytometry Confocal Confocal Microscopy (Co-localization with markers) Wash->Confocal

Caption: Experimental workflow for uptake and localization studies.

References

The Impact of Enteropeptidase Inhibitors on Trypsinogen Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human enteropeptidase (also known as enterokinase) is a serine protease located in the brush border of the duodenal and jejunal mucosa. It plays a critical role in protein digestion by catalyzing the conversion of inactive trypsinogen to its active form, trypsin. This activation of trypsin is the initial and rate-limiting step in the activation cascade of many other pancreatic digestive proenzymes, such as chymotrypsinogen, proelastase, and procarboxypeptidases. Given its pivotal role, the inhibition of human enteropeptidase presents a promising therapeutic strategy for managing conditions such as pancreatitis, obesity, and other metabolic diseases where limiting protein digestion is beneficial. This technical guide provides an in-depth overview of the effect of enteropeptidase inhibitors on trypsinogen activation, focusing on the compound "Human enteropeptidase-IN-3" and the well-characterized inhibitor SCO-792 as a case study.

Mechanism of Action of Enteropeptidase Inhibitors

Enteropeptidase inhibitors are compounds designed to specifically bind to the active site of the enteropeptidase enzyme, thereby preventing it from processing its natural substrate, trypsinogen.[1] This inhibition can be achieved through various mechanisms, including reversible or irreversible binding. By blocking the catalytic activity of enteropeptidase, these inhibitors effectively halt the proteolytic cleavage of the N-terminal propeptide from trypsinogen, thus preventing its conversion to active trypsin.[1] The subsequent activation of other digestive enzymes is consequently suppressed, leading to a reduction in overall protein digestion and absorption in the small intestine.

Quantitative Data on Enteropeptidase Inhibition

While specific quantitative data for a compound explicitly named "this compound" is not widely available in public literature, extensive research has been conducted on other potent enteropeptidase inhibitors. SCO-792 (also known as Sucunamostat) serves as an excellent surrogate for understanding the quantitative aspects of enteropeptidase inhibition.

InhibitorTargetIC50K inact /K IOther Notable Inhibitory Activity
SCO-792 Human Enteropeptidase5.4 nM[2][3][4][5]82,000 M⁻¹s⁻¹[2]Trypsin (IC50 = 3.3 nM), Plasma Kallikrein (IC50 = 16 nM), Plasmin (IC50 = 460 nM)[2]
Rat Enteropeptidase4.6 nM[2][3][4][5]

Table 1: Quantitative Inhibitory Activity of SCO-792. This table summarizes the in vitro inhibitory potency of SCO-792 against human and rat enteropeptidase, as well as its activity against other related serine proteases.

Experimental Protocols

In Vitro Enteropeptidase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against human enteropeptidase using a fluorogenic substrate.

Materials:

  • Recombinant Human Enteropeptidase (light chain)

  • Enteropeptidase substrate: A fluorogenic peptide substrate containing the enteropeptidase recognition sequence (e.g., Gly-(Asp)4-Lys-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.01% Tween-20

  • Test Inhibitor (e.g., SCO-792 or this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460-500 nm)

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO.

  • Serially dilute the inhibitor stock solution in Assay Buffer to achieve a range of desired concentrations.

  • In a 96-well microplate, add 50 µL of the diluted inhibitor solutions to the respective wells. Include wells with Assay Buffer and DMSO as no-inhibitor and vehicle controls.

  • Add 25 µL of the Recombinant Human Enteropeptidase solution (e.g., 1 ng/µL in Assay Buffer) to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of the enteropeptidase substrate solution (e.g., 20 µM in Assay Buffer) to each well.

  • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) in kinetic mode.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vitro Trypsinogen Activation Inhibition Assay

This protocol outlines a method to assess the ability of an inhibitor to prevent enteropeptidase-mediated activation of trypsinogen by measuring the subsequent trypsin activity.

Materials:

  • Recombinant Human Enteropeptidase

  • Human Trypsinogen

  • Trypsin substrate: A chromogenic or fluorogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)

  • Activation Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂

  • Test Inhibitor (e.g., SCO-792 or this compound) dissolved in DMSO

  • 96-well clear microplate

  • Spectrophotometer or fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO and serially dilute it in Activation Buffer.

  • In a 96-well plate, combine 20 µL of the diluted inhibitor solutions, 20 µL of Human Trypsinogen solution (e.g., 1 mg/mL in 1 mM HCl), and 20 µL of Activation Buffer. Include appropriate controls.

  • Initiate the activation reaction by adding 20 µL of Recombinant Human Enteropeptidase solution (e.g., 10 ng/µL in Activation Buffer) to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for trypsinogen activation.

  • Stop the activation reaction by adding a stop solution or by proceeding immediately to the trypsin activity measurement.

  • To measure the generated trypsin activity, add 100 µL of the trypsin substrate solution (e.g., 1 mM BAPNA in Activation Buffer) to each well.

  • Measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time in a microplate reader.

  • The rate of substrate cleavage is proportional to the amount of active trypsin formed.

  • Calculate the percent inhibition of trypsinogen activation for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value for the inhibition of trypsinogen activation by plotting the percent inhibition against the inhibitor concentration.

Visualizations

Enteropeptidase_Inhibition_Pathway cluster_0 Normal Trypsinogen Activation cluster_1 Inhibited Trypsinogen Activation Trypsinogen Trypsinogen (Inactive) Trypsin Trypsin (Active) Trypsinogen->Trypsin Cleavage Enteropeptidase Enteropeptidase Trypsinogen_inhib Trypsinogen (Inactive) Blocked_Trypsin No Trypsin Activation Trypsinogen_inhib->Blocked_Trypsin Enteropeptidase_inhib Enteropeptidase Inhibitor Enteropeptidase-IN-3 Inhibitor->Enteropeptidase_inhib Binding Experimental_Workflow cluster_0 Enteropeptidase Inhibition Assay cluster_1 Trypsinogen Activation Inhibition Assay A1 Prepare Inhibitor Dilutions A2 Incubate Inhibitor with Enteropeptidase A1->A2 A3 Add Fluorogenic Substrate A2->A3 A4 Measure Fluorescence (Kinetic) A3->A4 A5 Calculate IC50 A4->A5 B1 Prepare Inhibitor Dilutions B2 Incubate Inhibitor, Trypsinogen, and Enteropeptidase B1->B2 B3 Add Trypsin Substrate B2->B3 B4 Measure Trypsin Activity B3->B4 B5 Calculate IC50 B4->B5

References

Methodological & Application

Application Notes and Protocols for Human Enteropeptidase-IN-3 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1][2][3] It plays a crucial role in protein digestion by converting trypsinogen into its active form, trypsin, which in turn activates a cascade of other pancreatic digestive enzymes.[2][4] Due to its critical function, the inhibition of human enteropeptidase is a potential therapeutic target for conditions such as obesity and diabetes.[1] These application notes provide a detailed protocol for conducting an in vitro assay to evaluate the inhibitory activity of a compound, herein referred to as "Human enteropeptidase-IN-3," against human enteropeptidase.

The protocols described below are based on established methods for measuring enteropeptidase activity and inhibitor screening. They include both a fluorescent and a colorimetric assay, offering flexibility depending on available instrumentation and assay requirements.

Signaling Pathway and Experimental Workflow

Digestive Cascade Initiated by Enteropeptidase

Enteropeptidase_Pathway Enteropeptidase Enteropeptidase (Brush Border Enzyme) Trypsin Trypsin (Active Protease) Enteropeptidase->Trypsin Cleavage Trypsinogen Trypsinogen (Inactive Zymogen) Trypsinogen->Trypsin Proenzymes Other Pancreatic Proenzymes (Chymotrypsinogen, Proelastase, etc.) Trypsin->Proenzymes Activation Active_Enzymes Active Digestive Enzymes (Chymotrypsin, Elastase, etc.) Proenzymes->Active_Enzymes Protein_Digestion Protein Digestion Active_Enzymes->Protein_Digestion

Caption: Digestive cascade initiated by enteropeptidase.

General Workflow for Enteropeptidase Inhibitor Assay

Inhibitor_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Assay Buffer - Enzyme (Human Enteropeptidase) - Substrate - Inhibitor-IN-3 (Test Compound) Plate_Setup Plate Setup (96-well): - Add Inhibitor-IN-3 - Add Human Enteropeptidase Reagents->Plate_Setup Incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Incubation Reaction_Start Initiate Reaction: Add Substrate Incubation->Reaction_Start Measurement Kinetic Measurement: (Fluorescence or Absorbance) Reaction_Start->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Data_Analysis

Caption: General workflow for an in vitro enteropeptidase inhibitor assay.

Quantitative Data Summary

The following tables summarize typical reagents, their concentrations, and kinetic parameters relevant to human enteropeptidase assays.

Table 1: Reagents and Typical Concentrations
ReagentStock ConcentrationFinal ConcentrationNotes
Human EnteropeptidaseReconstituted to 1 mU/µL[5]0.04 µg/mL[1] or as optimizedThe light chain is the catalytically active subunit.[6]
Fluorescent Substrate (AFC-based)10 mM in DMSO[7]Varies by assay (e.g., 2 µL of stock per 50 µL reaction)Contains the 'DDDDK' recognition sequence.[5]
Colorimetric Substrate (Z-Lys-SBzl)10 mM in DMSO[1]400 µM[1]Used in conjunction with DTNB.
DTNB10 mM in DMSO[1]400 µM[1]Reacts with the product of Z-Lys-SBzl cleavage to produce a colored compound.
Assay Buffer50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5-8.0[1]1XCalcium ions can influence enzyme activity.[8]
Inhibitor-IN-3Varies (typically in DMSO)Serial dilutions (e.g., 1 nM to 100 µM)Test a range of concentrations to determine the IC50.
Aprotinin (Positive Control Inhibitor)0.6 mM[5]VariesA known trypsin-like serine protease inhibitor.[8]
Table 2: Kinetic Parameters of Human Enteropeptidase
SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide0.161157.19 x 10⁵[6]
Z-Lys-SBzl0.141339.5 x 10⁵[6]
GD₄K-pNA--6.83 x 10⁶ (for Y174R variant)[9]
GD₄R-pNA--1.89 x 10⁷ (for Y174R variant)[9]

Experimental Protocols

Protocol 1: Fluorescent Inhibitor Assay

This protocol is adapted from commercially available inhibitor screening kits and is suitable for high-throughput screening.[5][7]

Materials:

  • Recombinant Human Enteropeptidase

  • Enteropeptidase Fluorescent Substrate (e.g., AFC-based peptide with 'DDDDK' sequence)

  • Enteropeptidase Assay Buffer (e.g., 50 mM Tris, pH 8.0, 10 mM CaCl₂, 0.01% Tween-20)[10]

  • Inhibitor-IN-3 (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Aprotinin)

  • Black, flat-bottom 96-well plates

  • Fluorescence multi-well plate reader (Ex/Em = 380/500 nm)[5][7]

Procedure:

  • Reagent Preparation:

    • Warm all reagents to room temperature before use.[7]

    • Prepare a working solution of Human Enteropeptidase in Assay Buffer. The final concentration should be optimized to ensure the reaction is in the linear range.

    • Prepare serial dilutions of Inhibitor-IN-3 in Assay Buffer. It's common to prepare these at 4 times the final desired concentration (4x).[5]

    • Prepare a 4x solution of the positive control inhibitor.

  • Assay Plate Setup:

    • Add 25 µL of the 4x Inhibitor-IN-3 dilutions to the appropriate wells.

    • For "Enzyme Control" (uninhibited) wells, add 25 µL of Assay Buffer.[5]

    • For "Positive Control" wells, add 25 µL of the 4x positive control inhibitor solution.

    • For "Sample Blank" wells (to control for inhibitor fluorescence), add 25 µL of the 4x Inhibitor-IN-3 dilutions.

    • Add 50 µL of the Human Enteropeptidase working solution to all wells except the "Sample Blank" wells. Add 50 µL of Assay Buffer to the "Sample Blank" wells.[5]

    • Mix the plate gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

  • Initiate and Measure the Reaction:

    • Prepare an "Enzymatic Reaction Mix" containing the fluorescent substrate diluted in Assay Buffer.

    • Add 25 µL of the Enzymatic Reaction Mix to all wells to start the reaction.[5]

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence (Ex/Em = 380/500 nm) in kinetic mode for 30-60 minutes, taking readings every minute.[7]

  • Data Analysis:

    • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the rate of the blank controls from the corresponding sample wells.

    • Calculate the percent inhibition for each concentration of Inhibitor-IN-3 using the following formula: % Inhibition = [1 - (Rate of Inhibited Reaction / Rate of Uninhibited Reaction)] x 100

    • Plot the percent inhibition against the logarithm of the Inhibitor-IN-3 concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Colorimetric Inhibitor Assay

This protocol utilizes a chromogenic substrate and is suitable for laboratories equipped with an absorbance plate reader.[1][4]

Materials:

  • Recombinant Human Enteropeptidase

  • Colorimetric Substrate: Thiobenzyl benzyloxycarbonyl-L-lysinate (Z-Lys-SBzl)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5[1]

  • Inhibitor-IN-3 (dissolved in DMSO)

  • Clear, flat-bottom 96-well plates

  • Absorbance plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Human Enteropeptidase (e.g., 0.04 µg/mL) in Assay Buffer.[1]

    • Prepare serial dilutions of Inhibitor-IN-3 in Assay Buffer.

    • Prepare a substrate/DTNB mixture by diluting the Z-Lys-SBzl stock to 400 µM and the DTNB stock to 400 µM in Assay Buffer.[1]

  • Assay Plate Setup:

    • This protocol involves pre-incubation of the enzyme and inhibitor before adding the substrate.

    • In a 96-well plate, add 25 µL of the Inhibitor-IN-3 dilutions to the appropriate wells.

    • Add 25 µL of the Human Enteropeptidase working solution to the wells.

    • For "Enzyme Control" (uninhibited) wells, add 25 µL of Assay Buffer instead of the inhibitor.

    • Mix gently and incubate for 15 minutes at room temperature.

  • Initiate and Measure the Reaction:

    • Add 50 µL of the substrate/DTNB mixture to all wells to initiate the reaction. The total volume will be 100 µL.

    • Immediately place the plate in an absorbance reader.

    • Read the absorbance at 405 nm in kinetic mode for 5-10 minutes.[1]

  • Data Analysis:

    • Determine the reaction rate (change in absorbance per minute, OD/min) from the linear portion of the curve for each well.

    • Calculate the percent inhibition for each concentration of Inhibitor-IN-3 as described in Protocol 1.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Concluding Remarks

The provided protocols offer robust and adaptable methods for the in vitro characterization of this compound. It is recommended to optimize enzyme and substrate concentrations for the specific instrumentation and reagents used. The choice between the fluorescent and colorimetric assay will depend on the required sensitivity, throughput, and available equipment. These detailed guidelines should enable researchers to effectively screen and characterize novel inhibitors of human enteropeptidase.

References

Application Notes and Protocols for Preclinical Evaluation of Human Enteropeptidase Inhibitor IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human enteropeptidase (also known as enterokinase) is a serine protease located in the brush border of the duodenum and upper jejunum. It plays a critical role in protein digestion by converting inactive trypsinogen into its active form, trypsin. Trypsin then initiates a cascade that activates other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases.[1][2][3] Genetic deficiency of enteropeptidase leads to severe malabsorption of proteins, resulting in symptoms like diarrhea, failure to thrive, and hypoproteinemia.[2][4] This pivotal role in digestion makes enteropeptidase a compelling target for therapeutic intervention in conditions where modulating protein absorption is desirable, such as obesity and certain metabolic diseases.[5][6]

Human enteropeptidase-IN-3 is a novel, potent, and selective small molecule inhibitor of human enteropeptidase. These application notes provide a comprehensive overview of the recommended animal models and detailed experimental protocols for evaluating the in vivo efficacy of IN-3. The primary animal models discussed are the diet-induced obese (DIO) mouse and the standard rat model, which have been successfully used to test other enteropeptidase inhibitors.[5][7][8]

Signaling Pathway of Protein Digestion Initiation

The following diagram illustrates the key role of enteropeptidase in the protein digestion cascade.

Enteropeptidase Enteropeptidase (Brush Border) Trypsin Trypsin (Active) Enteropeptidase->Trypsin Cleavage Trypsinogen Trypsinogen (Inactive) Trypsinogen->Trypsin Active_Enzymes Active Digestive Enzymes Trypsin->Active_Enzymes Activation Zymogens Other Pancreatic Zymogens (Proelastase, Chymotrypsinogen, etc.) Zymogens->Active_Enzymes Protein Dietary Protein Active_Enzymes->Protein Peptides Peptides & Amino Acids Protein->Peptides Digestion IN3 Enteropeptidase-IN-3 IN3->Enteropeptidase Inhibition

Caption: Role of Enteropeptidase in Protein Digestion and Inhibition by IN-3.

Recommended Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Based on existing literature for similar inhibitors, rodent models are highly suitable.

  • Diet-Induced Obese (DIO) Mouse Model: This is the recommended model for assessing the therapeutic potential of IN-3 in obesity and metabolic syndrome.[5][8] C57BL/6 mice are commonly used as they readily develop obesity, hyperglycemia, and insulin resistance when fed a high-fat diet.

  • Wistar or Sprague-Dawley Rat Model: These standard rat models are ideal for initial efficacy, pharmacokinetic, and pharmacodynamic studies.[7] They are larger than mice, which can facilitate surgical procedures and blood sampling.

Efficacy Data of a Representative Enteropeptidase Inhibitor (SCO-792) in Rats

The following table summarizes data from a study on a similar enteropeptidase inhibitor, SCO-792, demonstrating its in vivo efficacy. This provides a benchmark for expected outcomes with IN-3.

Animal ModelTreatment GroupDoseKey FindingReference
Normal RatsSCO-7923 mg/kg (oral)Significantly inhibited the plasma elevation of branched-chain amino acids (BCAAs) after an oral protein challenge, indicating effective inhibition of protein digestion.[7]
Normal RatsSCO-79210 mg/kg (oral)Showed sustained inhibition of BCAA elevation in plasma for at least 4 hours post-dose.[7]

Experimental Protocols

Protocol 1: Evaluation of IN-3 Efficacy in a Diet-Induced Obese (DIO) Mouse Model

Objective: To assess the effect of chronic oral administration of this compound on body weight, food intake, and metabolic parameters in DIO mice.

Materials:

  • Male C57BL/6 mice, 6-8 weeks old

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • Metabolic cages

  • Blood glucose meter

  • Insulin and other assay kits (e.g., for lipids)

Experimental Workflow:

cluster_0 Acclimatization & Obesity Induction (10-12 weeks) cluster_1 Treatment Phase (4-8 weeks) cluster_2 Endpoint Analysis Acclimatization Acclimatization (1 week) Obesity_Induction High-Fat Diet Feeding Acclimatization->Obesity_Induction Randomization Randomization into Treatment Groups Obesity_Induction->Randomization Treatment Daily Oral Gavage (Vehicle or IN-3) Randomization->Treatment Monitoring Weekly Body Weight & Food Intake Treatment->Monitoring Metabolic Metabolic Cage Analysis (Fecal Protein, Energy Expenditure) Monitoring->Metabolic OGTT Oral Glucose Tolerance Test (OGTT) Metabolic->OGTT Terminal Terminal Blood & Tissue Collection OGTT->Terminal

Caption: Workflow for Evaluating IN-3 in DIO Mice.

Procedure:

  • Obesity Induction: After a one-week acclimatization period on standard chow, house the mice in a temperature-controlled environment with a 12-hour light/dark cycle. Provide a high-fat diet and water ad libitum for 10-12 weeks to induce obesity. A control group should remain on the standard chow diet.

  • Group Allocation: Randomize the obese mice into treatment groups (e.g., Vehicle, IN-3 low dose, IN-3 high dose). A lean control group (on standard chow) should also be maintained.

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for 4-8 weeks.

  • Monitoring: Record body weight and food intake weekly.

  • Metabolic Analysis: Towards the end of the study, place mice in metabolic cages to measure energy expenditure and collect feces for protein analysis.

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT to assess glucose metabolism.

  • Terminal Sample Collection: At the end of the treatment period, collect terminal blood samples for analysis of plasma lipids, insulin, and other metabolic markers. Collect and weigh various tissues, such as liver and adipose tissue.

Quantitative Endpoints:

ParameterMethod
Body WeightWeekly measurement on a calibrated scale
Food IntakeDaily or weekly measurement of consumed food
Fecal Protein ContentCombustion method (e.g., Dumas) or colorimetric assay
Plasma GlucoseBlood glucose meter (tail vein)
Plasma Insulin & LipidsELISA or colorimetric assay kits
Energy ExpenditureIndirect calorimetry via metabolic cages
Protocol 2: Pharmacodynamic Evaluation of IN-3 in a Rat Model

Objective: To determine the acute effect of a single oral dose of this compound on protein digestion in rats, as measured by post-prandial plasma amino acid levels.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle control

  • Protein source for oral challenge (e.g., whey protein isolate)

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS for amino acid analysis

Experimental Workflow:

Fasting Overnight Fasting (12-16 hours) Dosing Oral Administration of Vehicle or IN-3 Fasting->Dosing Wait Waiting Period (e.g., 1-4 hours) Dosing->Wait Challenge Oral Protein Challenge Wait->Challenge Sampling Serial Blood Sampling (0, 30, 60, 120, 240 min) Challenge->Sampling Analysis Plasma Amino Acid Analysis (LC-MS/MS) Sampling->Analysis

Caption: Pharmacodynamic Evaluation of IN-3 in Rats.

Procedure:

  • Acclimatization and Fasting: Acclimatize rats for at least one week. Fast the animals overnight (12-16 hours) with free access to water.

  • Dosing: Administer a single oral dose of this compound or vehicle to the fasted rats.

  • Waiting Period: Allow a specific time (e.g., 1, 2, or 4 hours) for the compound to be absorbed and reach the site of action.[7]

  • Protein Challenge: Administer an oral protein bolus (e.g., 2 g/kg of whey protein).

  • Blood Sampling: Collect serial blood samples from the tail vein or a cannula at baseline (pre-challenge) and at various time points post-challenge (e.g., 30, 60, 120, and 240 minutes).

  • Sample Processing: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Amino Acid Analysis: Quantify the concentration of branched-chain amino acids (leucine, isoleucine, valine) and other amino acids in the plasma samples using a validated LC-MS/MS method.

Quantitative Endpoints:

ParameterMethod
Plasma BCAA ConcentrationLC-MS/MS
Area Under the Curve (AUC) of Plasma BCAA vs. TimeCalculated from the concentration-time profile

Conclusion

The described animal models and protocols provide a robust framework for the preclinical evaluation of this compound. The DIO mouse model is essential for assessing the long-term therapeutic potential in an obesity context, while the rat pharmacodynamic model offers a clear and rapid assessment of the inhibitor's acute effects on protein digestion. Consistent and significant reductions in body weight gain in the DIO model and a blunted post-prandial plasma amino acid response in the rat model would provide strong evidence of the in vivo efficacy of IN-3. These studies are critical for advancing IN-3 towards clinical development.

References

Application Notes and Protocols for Human Enteropeptidase-IN-3 in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human enteropeptidase is a serine protease located in the brush border of the duodenum and plays a pivotal role in protein digestion by converting trypsinogen to its active form, trypsin. This initial activation triggers a cascade of digestive enzyme activation. Inhibition of enteropeptidase has emerged as a promising strategy for metabolic research, particularly in the context of obesity and type 2 diabetes. By reducing the efficiency of protein digestion and absorption, enteropeptidase inhibitors can lead to decreased caloric intake, weight loss, and improvements in various metabolic parameters.

Human enteropeptidase-IN-3 is an inhibitor of human enteropeptidase and is a valuable tool for investigating the role of this enzyme in metabolic processes. Due to the limited availability of specific research data and protocols for this compound, this document provides detailed application notes and experimental protocols based on studies with the well-characterized enteropeptidase inhibitor, SCO-792. Researchers should use this information as a guide and validate the specific parameters for this compound in their experimental systems.

Mechanism of Action

Enteropeptidase inhibitors block the catalytic activity of enteropeptidase, thereby preventing the conversion of trypsinogen to trypsin. This disruption of the initial step in the digestive enzyme cascade leads to reduced protein digestion and absorption in the small intestine. The undigested protein travels further down the gastrointestinal tract, which can trigger several downstream effects contributing to metabolic benefits. These include:

  • Reduced Caloric Intake: Incomplete protein digestion leads to a direct loss of calories in the feces.

  • Increased Satiety: The presence of undigested protein in the lower gut can stimulate the release of satiety hormones.

  • Modulation of Gut Microbiota: Alterations in nutrient availability in the gut can influence the composition and function of the gut microbiome.

  • Hormonal Regulation: Inhibition of enteropeptidase has been shown to affect the levels of metabolic hormones such as Fibroblast Growth Factor 21 (FGF21) and cholecystokinin (CCK).

Data Presentation

The following tables summarize quantitative data obtained from studies with the enteropeptidase inhibitor SCO-792, which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Inhibitory Activity of SCO-792 [1]

Enzyme SourceIC50 (nM)
Rat Enteropeptidase4.6
Human Enteropeptidase5.4

Table 2: Effects of Oral SCO-792 Administration in Diet-Induced Obese (DIO) Mice (4-week treatment) [2]

ParameterVehicle ControlSCO-792 (20 mg/kg/day)SCO-792 (59 mg/kg/day)
Body Weight Change (%) IncreaseDecreaseSignificant Decrease
Food Intake NormalReducedSignificantly Reduced
Fecal Protein (% of intake) 0.6%1.7%3.0%
Plasma BCAA Levels BaselineReducedSignificantly Reduced
Plasma FGF21 Levels BaselineIncreasedSignificantly Increased
Plasma GLP-1 Levels BaselineSlightly DecreasedSlightly Decreased
Plasma PYY Levels BaselineUnchangedUnchanged
Liver Triglycerides ElevatedDecreasedSignificantly Decreased

Table 3: Effects of SCO-792 in a Rat Model of Chronic Kidney Disease (5-week treatment) [3][4]

ParameterVehicle ControlSCO-792 (0.03% in diet)SCO-792 (0.06% in diet)
Glomerular Filtration Rate (GFR) DeclineDecline PreventedDecline Prevented
Albuminuria ProgressiveSuppressedSuppressed
Glomerulosclerosis PresentImprovedImproved
Interstitial Fibrosis PresentSuppressedSuppressed

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from studies using the enteropeptidase inhibitor SCO-792. These protocols can be used as a starting point for research with this compound, with the understanding that optimization will be necessary.

In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model[2]

1. Animal Model:

  • Male C57BL/6J mice, 6 weeks of age.

  • Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 10-12 weeks.

  • House mice individually in a temperature- and light-controlled environment with ad libitum access to food and water.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

  • Group 2: this compound (low dose, e.g., 10-20 mg/kg/day, oral gavage).

  • Group 3: this compound (high dose, e.g., 30-60 mg/kg/day, oral gavage).

  • Group 4 (Optional): Pair-fed control group, receiving the same amount of food as consumed by the high-dose treatment group.

3. Treatment:

  • Administer the vehicle or this compound orally once daily for 4-8 weeks.

4. Measurements:

  • Body Weight and Food Intake: Record daily.

  • Fecal Analysis: Collect feces over a 24-hour period at baseline and at the end of the study. Analyze for protein content using a suitable method (e.g., Kjeldahl method).

  • Blood Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the study. Collect a final sample via cardiac puncture at sacrifice.

  • Plasma Analysis:

    • Measure plasma levels of branched-chain amino acids (BCAAs) using LC-MS/MS.

    • Measure plasma levels of FGF21, GLP-1, PYY, insulin, glucose, triglycerides, and cholesterol using commercially available ELISA kits.

  • Tissue Collection: At the end of the study, euthanize the mice and collect liver and adipose tissue for weight and subsequent analysis (e.g., histology, gene expression).

Oral Protein Challenge Test[2][5]

1. Animals:

  • Use DIO mice as described above.

2. Procedure:

  • Fast mice overnight (approximately 16 hours).

  • Administer a single oral dose of vehicle or this compound.

  • After a set time (e.g., 1 hour), administer an oral protein bolus (e.g., 2 g/kg of whey protein).

  • Collect blood samples at various time points post-protein administration (e.g., 0, 30, 60, 90, and 120 minutes).

  • Analyze plasma for BCAA levels to assess the in vivo inhibition of protein digestion and absorption.

Signaling Pathways and Visualizations

Inhibition of enteropeptidase triggers a complex interplay of physiological responses. The following diagrams illustrate the key signaling pathways involved.

G Digestive Cascade Initiated by Enteropeptidase Enteropeptidase Enteropeptidase Trypsin Trypsin Enteropeptidase->Trypsin Activates Trypsinogen Trypsinogen Trypsinogen->Trypsin Active_Enzymes Active Digestive Enzymes Trypsin->Active_Enzymes Activates Proenzymes Other Pancreatic Proenzymes (Chymotrypsinogen, Proelastase, etc.) Proenzymes->Active_Enzymes Protein_Digestion Protein Digestion & Absorption Active_Enzymes->Protein_Digestion G Metabolic Effects of Enteropeptidase Inhibition EP_Inhibitor This compound Enteropeptidase Enteropeptidase EP_Inhibitor->Enteropeptidase Inhibits FGF21 Increased FGF21 EP_Inhibitor->FGF21 Gut_Microbiota Altered Gut Microbiota EP_Inhibitor->Gut_Microbiota Protein_Digestion Reduced Protein Digestion & Absorption Enteropeptidase->Protein_Digestion Leads to Caloric_Loss Increased Fecal Caloric Loss Protein_Digestion->Caloric_Loss CCK Cholecystokinin (CCK) Release Protein_Digestion->CCK Weight_Loss Weight Loss Caloric_Loss->Weight_Loss Metabolic_Improvement Improved Metabolic Parameters (Glucose, Lipids) Weight_Loss->Metabolic_Improvement Food_Intake Reduced Food Intake Food_Intake->Weight_Loss CCK->Food_Intake FGF21->Metabolic_Improvement Gut_Microbiota->Metabolic_Improvement G Experimental Workflow for In Vivo Studies start Start animal_model Diet-Induced Obese (DIO) Mouse Model start->animal_model grouping Randomize into Treatment Groups animal_model->grouping treatment Daily Oral Administration (Vehicle or Inhibitor) grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring tissue_harvest Tissue Harvest (Liver, Adipose) treatment->tissue_harvest fecal_collection Fecal Collection (Protein Analysis) monitoring->fecal_collection blood_sampling Blood Sampling (Baseline & Endpoint) monitoring->blood_sampling data_analysis Data Analysis & Interpretation fecal_collection->data_analysis plasma_analysis Plasma Analysis (Metabolites & Hormones) blood_sampling->plasma_analysis plasma_analysis->data_analysis tissue_harvest->data_analysis end End data_analysis->end

References

Application Note: Quantification of Human Enteropeptidase-IN-3 in Human Plasma Using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Human Enteropeptidase-IN-3, a novel small molecule inhibitor of human enteropeptidase, in human plasma. The protocol details a straightforward protein precipitation method for sample preparation and utilizes a rapid chromatographic separation with a triple quadrupole mass spectrometer for detection. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies in drug development.

Introduction

Human enteropeptidase (also known as enterokinase) is a serine protease found in the duodenum that plays a crucial role in protein digestion by converting trypsinogen into its active form, trypsin.[1][2] This activation of trypsin initiates a cascade that activates other pancreatic digestive enzymes.[1][2][3] Due to its key role in digestion, enteropeptidase has emerged as a therapeutic target for metabolic disorders. This compound is a novel investigational inhibitor designed to modulate its activity.

Accurate quantification of drug candidates in biological matrices is essential for evaluating their pharmacokinetic profiles.[4][5] LC-MS/MS is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and reproducibility.[4][6][7] This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, which can be readily implemented in a bioanalytical laboratory.

Experimental

2.1. Materials and Reagents

  • This compound reference standard

  • Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

2.2. LC-MS/MS Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for this analysis.

2.3. Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the IS from human plasma.[8]

  • Allow all solutions and plasma samples to thaw to room temperature.

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

2.4. Liquid Chromatography

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Column Temperature: 40°C

2.5. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

Table 1: Example MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[Value][Value][Value]
Internal Standard[Value][Value][Value]

Note: Specific m/z values and collision energies need to be optimized for the specific molecule.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines.[9] The following parameters were assessed:

3.1. Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was > 0.99.

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.582
1001.161
5005.835
100011.682

3.2. Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Table 3: Example Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ16.8-2.58.1-1.8
Low QC35.21.36.52.1
Mid QC804.1-0.85.3-0.5
High QC8003.52.14.81.7

3.3. Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

Table 4: Example Recovery and Matrix Effect Data

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC92.598.7
High QC94.199.2

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quant Quantification (Peak Area Ratio) detection->quant report Generate Report quant->report signaling_pathway cluster_activation Normal Digestive Cascade cluster_inhibition Inhibition Pathway Trypsinogen Trypsinogen (Inactive) Trypsin Trypsin (Active) Trypsinogen->Trypsin Activation Enteropeptidase Human Enteropeptidase Enteropeptidase->Trypsinogen Inhibitor This compound BlockedEnteropeptidase Inhibited Enteropeptidase Inhibitor->BlockedEnteropeptidase Binds to BlockedEnteropeptidase->Trypsinogen No Activation

References

Application Notes and Protocols: Fluorescent Probes for Human Enteropeptidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing fluorescent probes for the characterization of human enteropeptidase activity and for determining the binding and inhibitory potential of compounds such as Human Enteropeptidase-IN-3.

Introduction

Human enteropeptidase (also known as enterokinase) is a serine protease found in the brush border of the duodenum and is responsible for the activation of trypsinogen to trypsin, a key step in protein digestion.[1][2] Its high specificity for the recognition sequence Asp-Asp-Asp-Asp-Lys (D4K) makes it a target for therapeutic intervention in digestive disorders and a valuable tool in biotechnology for cleaving fusion proteins.[3][4][5] Fluorescent probes offer a sensitive and continuous method for monitoring enteropeptidase activity, making them ideal for high-throughput screening of potential inhibitors.[6]

This document outlines the principles and protocols for using a generic fluorescent enteropeptidase substrate to measure enzyme activity and to determine the potency of inhibitors like this compound. This compound is a known inhibitor of this enzyme and can be studied for its potential in research related to intestinal digestive diseases.[3][7][8]

Principle of the Assay

The assay utilizes a synthetic peptide substrate that contains the enteropeptidase recognition sequence (DDDDK) flanked by a fluorophore and a quencher, or a fluorophore that exhibits a significant increase in fluorescence upon cleavage. In its intact state, the probe's fluorescence is minimal. Upon cleavage by enteropeptidase at the lysine residue, the fluorophore is released, resulting in a quantifiable increase in fluorescence intensity. The rate of this increase is directly proportional to the enteropeptidase activity.

When an inhibitor such as this compound is introduced, it will compete with the substrate for binding to the active site of the enzyme, leading to a decrease in the rate of fluorescence generation. The extent of this reduction can be used to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

Table 1: Properties of Common Fluorogenic Enteropeptidase Substrates
Substrate TypeFluorophoreExcitation (nm)Emission (nm)Typical Km (mM)Reference
AFC-based peptide7-Amino-4-trifluoromethylcoumarin~380~500Not specified[3][4][7]
AMC-based peptide7-Amino-4-methylcoumarinNot specifiedNot specified0.025[8]
GD4K-β-naphthylamideβ-naphthylamide~337~4200.16[1][3]
Table 2: Example IC50 Determination for this compound
IN-3 Concentration (nM)% Inhibition (Example)
0.15
115
1048
10085
100095
Example IC50 ~10.5 nM

Note: The % inhibition and IC50 values are for illustrative purposes only and must be determined experimentally.

Experimental Protocols

Materials and Reagents
  • Human Recombinant Enteropeptidase

  • Fluorogenic Enteropeptidase Substrate (e.g., a peptide-AFC conjugate)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, with 1 mM CaCl2)

  • This compound or other inhibitors

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Protocol 1: Measuring Human Enteropeptidase Activity
  • Reagent Preparation :

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Dilute the substrate to the desired working concentration (typically at or near the Km value) in Assay Buffer.

    • Prepare a stock solution of human enteropeptidase in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.

  • Assay Procedure :

    • Add 50 µL of Assay Buffer to each well of a 96-well plate.

    • Add 25 µL of the diluted enteropeptidase solution to each well.

    • Initiate the reaction by adding 25 µL of the diluted substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

  • Data Analysis :

    • Plot the relative fluorescence units (RFU) against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope).

    • The activity is proportional to this V₀.

Protocol 2: IC50 Determination for this compound
  • Reagent Preparation :

    • Prepare a serial dilution of this compound in Assay Buffer.

    • Prepare the enteropeptidase and substrate solutions as described in Protocol 1.

  • Assay Procedure :

    • To the wells of a 96-well plate, add 25 µL of the serially diluted IN-3 solutions. For control wells (no inhibition), add 25 µL of Assay Buffer.

    • Add 25 µL of the diluted enteropeptidase solution to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Measure the fluorescence kinetically as described in Protocol 1.

  • Data Analysis :

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor) wells: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizations

Enteropeptidase_Activation_Pathway Signaling Pathway of Enteropeptidase Action Proenteropeptidase Proenteropeptidase (inactive precursor) Enteropeptidase Enteropeptidase (active enzyme) Proenteropeptidase->Enteropeptidase Activation Trypsin Trypsin (active enzyme) Enteropeptidase->Trypsin Cleavage at DDDDK site Trypsinogen Trypsinogen (inactive zymogen) Trypsinogen->Trypsin Active_Enzymes Active Digestive Enzymes Trypsin->Active_Enzymes Activation Cascade Other_Zymogens Other Pancreatic Zymogens (e.g., Chymotrypsinogen) Other_Zymogens->Active_Enzymes

Caption: Enteropeptidase initiates a proteolytic cascade.

Experimental_Workflow Workflow for Inhibitor IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Dilution Prepare Serial Dilution of IN-3 Add_Inhibitor Add IN-3 to Plate Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Prepare Enteropeptidase Solution Add_Enzyme Add Enteropeptidase Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Fluorescent Substrate Solution Add_Substrate Add Substrate (Start Reaction) Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Calculate_V0 Calculate Initial Velocities (V₀) Measure_Fluorescence->Calculate_V0 Calculate_Inhibition Calculate % Inhibition Calculate_V0->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [IN-3] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Experimental workflow for IC50 determination.

Caption: Probe activation and inhibition mechanism.

References

High-Throughput Screening for Novel Enteropeptidase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase (also known as enterokinase) is a serine protease located on the brush border of the duodenum and jejunum.[1] It plays a critical role in protein digestion by converting inactive trypsinogen into its active form, trypsin.[1][2] Trypsin then initiates a cascade of digestive enzyme activation, including chymotrypsinogen, proelastase, and procarboxypeptidases.[3][4] Given its pivotal role in the digestive process, inhibition of enteropeptidase presents a promising therapeutic strategy for conditions where limiting protein digestion and subsequent amino acid absorption is beneficial, such as obesity, diabetes, and certain metabolic disorders.[5][6]

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) for novel enteropeptidase inhibitors. Included are detailed protocols for a fluorescence-based assay, guidelines for data analysis, and a summary of known inhibitors.

Signaling Pathway: Enteropeptidase-Mediated Digestive Cascade

The following diagram illustrates the central role of enteropeptidase in the activation of pancreatic digestive enzymes.

Enteropeptidase Signaling Pathway Proenteropeptidase Proenteropeptidase Enteropeptidase Enteropeptidase (Active) Proenteropeptidase->Enteropeptidase Activation Trypsin Trypsin (Active) Enteropeptidase->Trypsin Cleavage Trypsinogen Trypsinogen Trypsinogen->Trypsin Active_Enzymes Active Digestive Enzymes (Chymotrypsin, Elastase, etc.) Trypsin->Active_Enzymes Activation Zymogens Other Pancreatic Zymogens (Chymotrypsinogen, Proelastase, etc.) Zymogens->Active_Enzymes

Enteropeptidase initiates the digestive enzyme cascade.

Experimental Workflow: High-Throughput Screening for Enteropeptidase Inhibitors

The diagram below outlines a typical workflow for an HTS campaign designed to identify novel enteropeptidase inhibitors.

HTS Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays & Hit Characterization Compound_Library Compound Library (e.g., 10,000+ compounds) Primary_HTS Single-Concentration HTS Assay Compound_Library->Primary_HTS Primary_Hits Primary Hits (e.g., >50% inhibition) Primary_HTS->Primary_Hits Hit_Confirmation Confirmation Screen (Fresh Compounds) Primary_Hits->Hit_Confirmation Dose_Response IC50 Determination Hit_Confirmation->Dose_Response Confirmed_Hits Confirmed Hits with IC50 Dose_Response->Confirmed_Hits Selectivity Selectivity Assays (e.g., against Trypsin) Confirmed_Hits->Selectivity Mechanism Mechanism of Inhibition Studies (e.g., Reversibility, Kinetics) Selectivity->Mechanism Lead_Candidates Lead Candidates Mechanism->Lead_Candidates

A typical workflow for identifying and characterizing enteropeptidase inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activity and kinetic parameters of known enteropeptidase inhibitors.

CompoundTarget SpeciesIC50 (nM)Assay TypeMechanism of InhibitionKey Kinetic ParametersReference(s)
SCO-792 Human5.4FRETReversible, Covalentkinact/KI = 82,000 M-1s-1, Dissociation t1/2 ≈ 14 hours[5][7][8]
Rat4.6FRETReversible, Covalent-[5][7][8]
T-0046812 Human140FRETTime-dependentkinact/KI = 5,300 M-1s-1[5]
Compound 1c Human1.3 (apparent)FluorescenceNot specified-[9]

Note: IC50 values can be highly dependent on assay conditions, including substrate concentration and incubation time. Direct comparison between different studies should be made with caution.

Experimental Protocols

Protocol 1: Fluorescence Resonance Energy Transfer (FRET)-Based High-Throughput Screening Assay

This protocol is adapted from the principles used in the discovery of SCO-792 and is suitable for a primary HTS campaign.[5]

1. Materials and Reagents:

  • Enzyme: Recombinant human enteropeptidase light chain.

  • Substrate: A FRET-based peptide substrate containing the enteropeptidase recognition sequence (e.g., DDDDK) flanked by a donor and a quencher fluorophore.

  • Assay Buffer: 50 mM Tricine, pH 8.0, 10 mM CaCl₂, 0.01% (w/v) Tween-20.[5]

  • Test Compounds: Small molecule library dissolved in 100% DMSO.

  • Positive Control: A known enteropeptidase inhibitor (e.g., SCO-792).

  • Negative Control: 100% DMSO.

  • Plates: 384-well, low-volume, black, flat-bottom plates.

  • Plate Reader: A fluorescence plate reader capable of measuring the specific excitation and emission wavelengths of the FRET pair.

2. Assay Procedure:

  • Compound Plating: Dispense test compounds and controls into the 384-well plates. For a primary screen, a single final concentration (e.g., 10 µM) is typically used.

  • Enzyme Addition: Add recombinant human enteropeptidase to each well to a final concentration optimized for the assay (e.g., in the low nM range).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Kinetic Reading: Immediately place the plates in the fluorescence plate reader and measure the fluorescence signal at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C). The excitation and emission wavelengths will be specific to the FRET pair used.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of increase in fluorescence) for each well.

    • Normalize the data to the controls:

      • Percent Inhibition = 100 x (1 - (Velocitycompound - Velocitybackground) / (VelocityDMSO - Velocitybackground))

    • Identify "primary hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

3. Hit Confirmation and IC50 Determination:

  • Cherry-Pick Hits: Select the primary hits for further analysis.

  • Dose-Response Curves: Prepare serial dilutions of the confirmed hit compounds.

  • Repeat Assay: Perform the FRET assay as described above with the serially diluted compounds.

  • IC50 Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hit Rate Considerations:

The hit rate in HTS campaigns can vary significantly depending on the compound library and the target. For protease inhibitor screens, hit rates can range from 0.01% to over 1%.[10] In the screen that identified the precursor to SCO-792, an initial hit rate of approximately 4.5% was observed after initial filtering.[5]

Conclusion

The protocols and information provided herein offer a robust starting point for researchers and drug discovery professionals embarking on the identification of novel enteropeptidase inhibitors. The use of a well-characterized HTS assay, followed by rigorous hit validation and characterization, is crucial for the successful discovery of potent and selective lead compounds. The development of new enteropeptidase inhibitors holds significant promise for the treatment of various metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Human Enteropeptidase-IN-3 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Human Enteropeptidase (EP) and its inhibitor, IN-3, for successful in vitro assays.

I. Troubleshooting Guide

This section addresses common issues encountered during experimental work with Human Enteropeptidase and its inhibitor, IN-3.

Issue 1: Precipitation is observed when preparing the Human Enteropeptidase (EP) solution.

  • Question: I am trying to dissolve recombinant Human Enteropeptidase (the light chain, hEPL) in my assay buffer, but it's forming a precipitate. What can I do to improve its solubility?

  • Answer: The recombinant light chain of human enteropeptidase (hEPL) is known to have low solubility and can be prone to aggregation.[1] Here are several strategies to enhance its solubility:

    • Optimize Buffer Conditions:

      • pH: Human Enteropeptidase is active over a broad pH range of 6.0-9.0.[2][3] Ensure your buffer pH is within this range, with an optimum around pH 7.5-8.0.[2][3]

      • Ionic Strength: The presence of salts can influence protein solubility. A common formulation for recombinant human enteropeptidase includes 50mM Tris-HCl, pH 8.0, and 0.5M NaCl.[2] You can test a range of NaCl concentrations (e.g., 150mM to 500mM) to find the optimal ionic strength for your specific construct.

      • Additives: Including certain additives can help stabilize the protein and prevent aggregation. A widely used formulation contains 50% glycerol, which acts as a cryoprotectant and stabilizer.[2]

    • Protein Concentration: Avoid high protein concentrations, which can promote aggregation. It is advisable to work with lower concentrations initially and concentrate the protein only if necessary, after optimizing the buffer conditions.

    • Temperature: Store the enzyme at -20°C or -80°C for long-term stability and avoid repeated freeze-thaw cycles.[2] When preparing your working solution, thaw the enzyme on ice.

    • Protein Engineering: For long-term projects, if solubility remains a significant issue, consider using a modified hEPL. Studies have shown that "protein surface supercharging" (mutating specific surface residues to charged amino acids) can increase the solubility of hEPL by more than 100-fold.[1]

Issue 2: The inhibitor, Human enteropeptidase-IN-3, is not dissolving in the aqueous assay buffer.

  • Question: I am having trouble dissolving the this compound inhibitor in my aqueous assay buffer. It is soluble in DMSO, but when I add it to the buffer, it precipitates. How can I resolve this?

  • Answer: this compound belongs to a class of medium-sized cyclic enteropeptidase inhibitors.[4][5][6] While specific solubility data for IN-3 is not publicly available, related compounds in this class have been reported to have good aqueous solubility.[7] However, if you are facing solubility challenges, here are some troubleshooting steps:

    • Co-solvents: While you've noted that high concentrations of DMSO are detrimental to your enzyme, using a small, controlled amount is a standard practice. Most enzyme assays can tolerate up to 5% DMSO without significant loss of activity, but this should be empirically determined for your specific assay.

    • pH Adjustment: The solubility of small molecules with ionizable groups can be highly dependent on the pH of the solution. The chemical structure of IN-3 contains acidic and basic moieties, suggesting its solubility will be pH-sensitive. Try adjusting the pH of your buffer. For a compound with acidic groups, increasing the pH (making it more basic) will increase the fraction of the charged, more soluble form.

    • Buffer Composition:

      • Ionic Strength: High ionic strength buffers (e.g., 100mM phosphate) can sometimes decrease the solubility of hydrophobic compounds. Consider using a lower concentration of an organic buffer like Tris or HEPES (e.g., 25-50mM) if your assay conditions permit.

      • Excipients: The use of solubility-enhancing excipients can be beneficial. These include:

        • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

        • Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help maintain the inhibitor's solubility. However, be cautious as high concentrations can form micelles that may sequester the inhibitor.

    • Stock Solution Preparation: Prepare a high-concentration stock solution of IN-3 in 100% DMSO. Then, perform a serial dilution in your aqueous assay buffer to reach the final desired concentration. This method of gradual dilution can sometimes prevent immediate precipitation.

Issue 3: I am observing inconsistent results or a loss of enzyme activity in my assay.

  • Question: My enteropeptidase assay results are not reproducible, and it seems like the enzyme is losing activity over time. What could be the cause?

  • Answer: Inconsistent results and loss of enzyme activity can stem from several factors related to the stability of both the enzyme and the inhibitor.

    • Enzyme Stability:

      • Adsorption to Surfaces: Proteins can adsorb to the surface of plasticware, especially at low concentrations. To mitigate this, consider using low-protein-binding microplates and pipette tips. Including a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) in your assay buffer can also help.

      • Protease Contamination: Ensure that your recombinant enteropeptidase preparation is pure and free from other proteases.

      • Buffer Components: Some buffer components can interfere with enzyme activity. For example, chelating agents like EDTA can affect enzymes that require divalent cations for activity or stability. Human enteropeptidase activity can be influenced by calcium ions (CaCl2).[2]

    • Inhibitor Stability:

      • Hydrolysis: The inhibitor IN-3 is part of a series of lactone-containing compounds.[6] Esters and lactones can be susceptible to hydrolysis, especially at non-neutral pH. Ensure the stability of your inhibitor in the assay buffer over the time course of your experiment.

      • Light Sensitivity: Some small molecules are light-sensitive. It is good practice to protect your inhibitor stock solutions from light.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Human Enteropeptidase and IN-3?

A1:

  • Human Enteropeptidase: For long-term storage, recombinant human enteropeptidase should be stored at -20°C or -80°C in a buffer containing a cryoprotectant like 50% glycerol.[2] Avoid repeated freeze-thaw cycles. For daily use, an aliquot can be kept at 4°C for a short period, but stability at this temperature should be verified.

  • This compound: The supplier recommends storing the solid compound at -20°C. Once dissolved in a solvent like DMSO, it is best to store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Q2: What are the typical buffer conditions for an in vitro Human Enteropeptidase assay?

A2: A commonly used assay buffer for Human Enteropeptidase consists of 50mM Tris-HCl or sodium phosphate at a pH of 8.0.[2] The buffer may also contain 0.5M NaCl and in some cases, CaCl2.[2] The enzyme is active in a pH range of 6.0-9.0.[2]

Q3: How can I assess the solubility of my inhibitor, IN-3, before starting my enzyme assays?

A3: You can perform a kinetic or thermodynamic solubility assay. A simple kinetic solubility assay involves preparing a high-concentration stock of IN-3 in DMSO and then adding it to your aqueous assay buffer at various concentrations. The concentration at which you first observe precipitation (which can be detected by visual inspection, light scattering, or nephelometry) is an estimate of its kinetic solubility.

III. Data Presentation

Table 1: Recommended Buffer Components for Human Enteropeptidase Assays

ComponentConcentration RangePurposeReference(s)
Buffer 50 mMMaintain pH[2]
Tris-HClpH 7.5 - 8.0
Sodium PhosphatepH 7.5 - 8.0
Salt 150 mM - 500 mMModulate ionic strength[2]
NaCl
Stabilizer 50% (v/v)Cryoprotectant, prevent aggregation[2]
Glycerol
Divalent Cation Optional, test for effectMay influence activity[2]
CaCl2

Table 2: Troubleshooting Strategies for Solubility Issues

IssueComponentStrategyDetails
PrecipitationHuman EnteropeptidaseOptimize Buffer pHTest pH range 6.0-9.0
Adjust Ionic StrengthTest NaCl concentration 150-500 mM
Add StabilizerInclude up to 50% glycerol
Lower Protein ConcentrationWork with more dilute enzyme solutions
PrecipitationThis compoundUse Co-solventTitrate DMSO up to a tolerable percentage for the enzyme
Adjust Buffer pHIncrease pH to ionize acidic groups
Modify Buffer CompositionUse lower ionic strength organic buffers (Tris, HEPES)
Add ExcipientsTest cyclodextrins or non-ionic surfactants
Serial DilutionPrepare high concentration stock in DMSO and dilute serially

IV. Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

  • Prepare a stock solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM).

  • Prepare assay buffer: Prepare your final aqueous assay buffer.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the IN-3 DMSO stock solution into the assay buffer. For example, add 2 µL of the 10 mM stock to 98 µL of buffer to get a 200 µM solution with 2% DMSO. Then, perform 2-fold serial dilutions across the plate.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Detection of Precipitation:

    • Visual Inspection: Examine the wells against a dark background for any visible precipitate.

    • Nephelometry/Light Scattering: Use a plate reader capable of measuring light scattering or nephelometry to quantify the amount of insoluble material.

  • Determine Kinetic Solubility: The highest concentration at which no precipitate is detected is the kinetic solubility under these conditions.

V. Visualizations

Troubleshooting_Workflow start Start: Solubility Issue (EP or IN-3) check_ep Is the issue with Human Enteropeptidase (EP)? start->check_ep check_in3 Is the issue with the Inhibitor (IN-3)? check_ep->check_in3 No ep_sol EP Solubility Troubleshooting check_ep->ep_sol Yes in3_sol IN-3 Solubility Troubleshooting check_in3->in3_sol Yes ep_ph Optimize Buffer pH (pH 6.0-9.0) ep_sol->ep_ph ep_ionic Adjust Ionic Strength (150-500mM NaCl) ep_ph->ep_ionic ep_glycerol Add Glycerol (up to 50%) ep_ionic->ep_glycerol ep_conc Lower Protein Concentration ep_glycerol->ep_conc end Solubility Optimized ep_conc->end in3_dmso Use Minimal DMSO (Titrate up to 5%) in3_sol->in3_dmso in3_ph Adjust Buffer pH in3_dmso->in3_ph in3_buffer Change Buffer Type (e.g., Tris, HEPES) in3_ph->in3_buffer in3_excipient Add Excipients (Cyclodextrin, Surfactant) in3_buffer->in3_excipient in3_excipient->end

Caption: Troubleshooting workflow for addressing solubility issues with Human Enteropeptidase or IN-3.

Experimental_Workflow prep_stock 1. Prepare High-Concentration IN-3 Stock in 100% DMSO serial_dilute 3. Perform Serial Dilution of IN-3 in Buffer prep_stock->serial_dilute prep_buffer 2. Prepare Aqueous Assay Buffer prep_buffer->serial_dilute incubate 4. Incubate at Room Temperature serial_dilute->incubate detect 5. Detect Precipitation (Visual or Instrumental) incubate->detect soluble Soluble: Determine Highest Concentration w/o Precipitate detect->soluble No Precipitate insoluble Insoluble: Return to Troubleshooting Guide detect->insoluble Precipitate

Caption: Experimental workflow for assessing the kinetic solubility of this compound.

References

Common issues with Human enteropeptidase-IN-3 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Human Enteropeptidase-IN-3. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

Issue 1: Low or No Enzymatic Activity

If you observe lower than expected or no enteropeptidase activity, consult the following troubleshooting workflow.

low_activity_troubleshooting start Start: Low/No Activity Observed check_storage Verify Storage Conditions (-20°C or -70°C, avoid freeze-thaw) start->check_storage check_buffer Confirm Assay Buffer Composition (pH 6.0-9.0, presence of CaCl2) check_storage->check_buffer Storage OK degradation Suspect Degradation check_storage->degradation Improper Storage check_inhibitors Check for Potential Inhibitors (e.g., serine protease inhibitors) check_buffer->check_inhibitors Buffer OK optimize_buffer Action: Optimize Buffer pH and Additives check_buffer->optimize_buffer Incorrect Buffer check_concentration Verify Enzyme Concentration check_inhibitors->check_concentration No Inhibitors remove_inhibitors Action: Remove Inhibitors from Sample check_inhibitors->remove_inhibitors Inhibitors Present autolysis Consider Autolysis (especially at 37°C) check_concentration->autolysis Concentration OK remeasure_conc Action: Remeasure Concentration check_concentration->remeasure_conc Incorrect Concentration optimize_temp Action: Optimize Incubation Temperature and Time autolysis->optimize_temp Autolysis Suspected order_new Solution: Order Fresh Enzyme degradation->order_new optimize_buffer->order_new remove_inhibitors->order_new remeasure_conc->order_new optimize_temp->order_new precipitation_troubleshooting start Start: Precipitate Observed check_buffer_conc Verify Buffer Conditions (Low salt can cause precipitation) start->check_buffer_conc check_ph Check pH of Solution (Non-physiological pH can reduce solubility) check_buffer_conc->check_ph Buffer OK solution Solution: Modify Buffer or Use Variant check_buffer_conc->solution Low Salt protein_concentration Assess Protein Concentration (High concentration can lead to aggregation) check_ph->protein_concentration pH OK check_ph->solution Incorrect pH supercharging Consider 'Supercharged' Variants (Engineered for higher solubility) protein_concentration->supercharging Concentration OK protein_concentration->solution Too Concentrated supercharging->solution

Troubleshooting low efficacy of Human enteropeptidase-IN-3 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Human enteropeptidase-IN-3 in in vivo experiments. The information is tailored to address common challenges and provide actionable solutions to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and specific inhibitor of human enteropeptidase.[1][2][3][4][5] Enteropeptidase is a key enzyme located in the brush border of the duodenum and is responsible for the activation of trypsinogen to trypsin.[6] Trypsin, in turn, activates a cascade of other digestive proenzymes. By inhibiting enteropeptidase, this compound effectively reduces the digestion of dietary proteins in the small intestine. It is characterized by a long duration of inhibitory action.[1][2][4]

Q2: What are the expected in vivo effects of this compound administration?

The primary in vivo effect of inhibiting enteropeptidase with this compound is a reduction in protein digestion and subsequent amino acid absorption. This can be observed through several key readouts, including:

  • Increased fecal protein content.

  • Reduced plasma levels of branched-chain amino acids (BCAAs) following a protein-rich meal.[7]

  • Potential for body weight reduction in diet-induced obesity models due to decreased caloric intake from protein.

Q3: this compound is described as having low systemic exposure. What does this mean for my experiments?

Low systemic exposure indicates that the compound is designed to act locally within the gastrointestinal tract and is not significantly absorbed into the bloodstream. This is a desirable characteristic for a drug targeting an intestinal enzyme, as it minimizes the potential for off-target effects in other organs and tissues. However, it also means that traditional pharmacokinetic measurements in plasma may not be the most relevant indicator of the drug's activity.

Q4: What are the most appropriate animal models for studying the in vivo efficacy of this compound?

Rats and mice are commonly used models for studying in vivo protein digestibility and the effects of enteropeptidase inhibitors.[7][8] Diet-induced obese (DIO) models are particularly relevant for investigating the potential anti-obesity effects of these compounds. When selecting a model, it is important to consider the translational relevance to human physiology.

Troubleshooting Guide for Low In Vivo Efficacy

Issue 1: Suboptimal Compound Formulation and Administration

Low bioavailability due to poor solubility is a common hurdle for orally administered small molecule inhibitors.[9][10][11]

Possible Causes & Solutions:

Potential Problem Recommended Action
Poor aqueous solubility of this compound. Develop a formulation to enhance solubility. Common strategies include using co-solvents (e.g., PEG400, DMSO), surfactants (e.g., Tween 80), or creating a suspension with vehicles like methylcellulose.[12][10]
Incorrect gavage technique. Ensure proper oral gavage technique to deliver the full dose to the stomach. Improper technique can lead to dose variability and stress in the animals, affecting physiological readouts.
Compound precipitation in the gastrointestinal tract. The pH of the stomach and small intestine can affect the solubility of the compound. Consider formulating with pH-modifying excipients or in a self-emulsifying drug delivery system (SEDDS).[10]
Degradation of the compound in the GI tract. Assess the stability of this compound in simulated gastric and intestinal fluids. If degradation is observed, formulation strategies such as enteric coatings may be necessary, though this is less common for compounds targeting the duodenum.
Issue 2: Inadequate Dosing Regimen

The dose and frequency of administration are critical for observing a therapeutic effect.

Possible Causes & Solutions:

Potential Problem Recommended Action
Insufficient dose to achieve target engagement. Perform a dose-response study to determine the optimal dose of this compound. Start with a dose range informed by any available in vitro potency data (IC50) and literature on similar compounds.
Dosing frequency does not align with the compound's duration of action. While this compound is reported to have a long duration of inhibition, the dosing frequency should be optimized. For initial studies, once-daily dosing is a reasonable starting point. If efficacy wanes, consider twice-daily dosing.
Timing of administration relative to feeding. For an inhibitor of a digestive enzyme, administering the compound prior to the animal's active feeding period (e.g., before the dark cycle for rodents) is crucial for maximal efficacy.
Issue 3: Challenges with In Vivo Readouts and Target Engagement

Confirming that the inhibitor is reaching and engaging with its target in the complex in vivo environment is essential.[13][14]

Possible Causes & Solutions:

Potential Problem Recommended Action
Lack of a direct measure of target engagement. Directly measure enteropeptidase activity in intestinal tissue homogenates from treated and control animals. A reduction in activity will confirm target engagement.
Indirect pharmacodynamic markers are not sensitive enough. The oral protein challenge test is a robust method to assess the in vivo efficacy of enteropeptidase inhibitors.[7] Measure plasma BCAA levels at baseline and at various time points after co-administering a protein meal and this compound.
High variability in fecal protein measurements. Fecal sample collection requires careful standardization. Ensure accurate collection of all fecal output over a defined period (e.g., 24 hours) and normalize protein content to the dry weight of the feces.
Compensatory mechanisms. Prolonged inhibition of one digestive pathway could potentially lead to the upregulation of other compensatory mechanisms. This is a complex biological question that may require longer-term studies and broader molecular analysis.

Experimental Protocols

Protocol 1: Oral Formulation Preparation

Objective: To prepare a solution or suspension of this compound for oral gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

  • Mortar and pestle or homogenizer

  • Analytical balance

  • Sterile water

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and dosing volume.

  • Accurately weigh the this compound powder.

  • If preparing a suspension, wet the powder with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle while continuously triturating or homogenizing until a uniform suspension is achieved.

  • Store the formulation as recommended by the manufacturer, typically at 4°C for short-term use. Ensure the formulation is well-mixed before each administration.

Protocol 2: In Vivo Oral Protein Challenge

Objective: To assess the in vivo efficacy of this compound by measuring its effect on plasma amino acid levels following a protein meal.

Materials:

  • Fasted experimental animals (e.g., mice or rats)

  • This compound formulation

  • Vehicle control

  • Protein source (e.g., whey protein isolate in water)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • Plasma analysis platform (e.g., LC-MS/MS for amino acid quantification)

Procedure:

  • Fast animals overnight (approximately 16 hours) with free access to water.

  • Administer this compound formulation or vehicle control via oral gavage.

  • After a predetermined pre-treatment time (e.g., 30-60 minutes), administer the protein meal via oral gavage.

  • Collect blood samples at baseline (pre-protein meal) and at specified time points post-protein meal (e.g., 30, 60, 120 minutes).

  • Process blood samples to separate plasma.

  • Analyze plasma samples for branched-chain amino acid (BCAA) concentrations.

  • Compare the BCAA area under the curve (AUC) between the treated and vehicle control groups. A significant reduction in the treated group indicates efficacy.

Protocol 3: Fecal Protein Analysis

Objective: To quantify the amount of undigested protein in the feces of treated animals.

Materials:

  • Metabolic cages for individual animal housing and feces collection

  • Fecal samples from treated and control animals

  • Lyophilizer or drying oven

  • Homogenizer

  • Protein quantification assay kit (e.g., BCA or Bradford assay)

Procedure:

  • House animals in metabolic cages and collect all feces produced over a 24-hour period.

  • Lyophilize or oven-dry the fecal samples to a constant weight.

  • Record the dry weight of the feces.

  • Homogenize the dried fecal samples into a fine powder.

  • Extract protein from a known weight of the fecal powder using an appropriate buffer.

  • Quantify the protein concentration in the extract using a standard protein assay.

  • Calculate the total fecal protein output per animal and compare between treated and control groups. An increase in fecal protein in the treated group suggests inhibition of protein digestion.

Visualizations

signaling_pathway cluster_lumen Intestinal Lumen cluster_inhibition Inhibition by this compound Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Enteropeptidase Proenzymes Other Pancreatic Proenzymes Active_Enzymes Active Digestive Enzymes Proenzymes->Active_Enzymes Trypsin->Active_Enzymes Activates Dietary_Protein Dietary Protein Amino_Acids Amino Acids Dietary_Protein->Amino_Acids Digestion by Active Enzymes IN3 This compound IN3->Trypsinogen Blocks Activation experimental_workflow start Start: Low In Vivo Efficacy Observed check_formulation Step 1: Review Formulation and Administration start->check_formulation check_dose Step 2: Evaluate Dosing Regimen check_formulation->check_dose No Issue optimize_formulation Optimize Formulation (Solubility, Stability) check_formulation->optimize_formulation Issue Identified check_target Step 3: Confirm Target Engagement and PD Readout check_dose->check_target No Issue optimize_dose Perform Dose-Response Study and Optimize Timing check_dose->optimize_dose Issue Identified measure_activity Directly Measure Enteropeptidase Activity in Intestinal Tissue check_target->measure_activity Issue Identified protein_challenge Perform Oral Protein Challenge (BCAA Analysis) check_target->protein_challenge Issue Identified fecal_analysis Analyze Fecal Protein Content check_target->fecal_analysis Issue Identified optimize_formulation->check_dose optimize_dose->check_target end Resolution: Improved Efficacy measure_activity->end protein_challenge->end fecal_analysis->end logical_relationship cluster_inputs Experimental Inputs cluster_outputs Observable Outcomes Formulation Formulation (Solubility, Stability) Target_Engagement Target Engagement (Reduced Enzyme Activity) Formulation->Target_Engagement Dose Dose & Dosing Frequency Dose->Target_Engagement Administration Administration (Timing, Technique) Administration->Target_Engagement Pharmacodynamics Pharmacodynamics (Reduced BCAA, Increased Fecal Protein) Target_Engagement->Pharmacodynamics Efficacy In Vivo Efficacy Pharmacodynamics->Efficacy

References

Technical Support Center: Human Enteropeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing human enteropeptidase inhibitors in their experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving human enteropeptidase inhibitors.

1. Unexpected Phenotypes or Cellular Effects

Researchers may occasionally observe cellular effects or phenotypes that are not readily explained by the inhibition of human enteropeptidase. These could manifest as changes in cell signaling, unexpected toxicity, or other off-target effects.

Possible Cause:

  • Off-Target Inhibition: The inhibitor may be interacting with other proteins, such as related serine proteases or kinases. While specific kinase profiling data for many enteropeptidase inhibitors is not widely available, cross-reactivity with other enzyme classes is a known phenomenon for small molecule inhibitors.

Troubleshooting Steps:

  • Assess Selectivity: If using a published inhibitor, review the literature for any available selectivity data. For example, some inhibitors have been tested against a panel of related proteases.

  • Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly different from the IC50 for enteropeptidase.

  • Use a Structurally Unrelated Inhibitor: If possible, repeat the experiment with a different, structurally distinct enteropeptidase inhibitor. If the unexpected phenotype persists, it is more likely to be an on-target effect of enteropeptidase inhibition.

  • Rescue Experiment: If the unexpected phenotype is due to off-target inhibition of another enzyme, it may be possible to "rescue" the phenotype by adding back the product of the off-target enzyme's activity, if known.

  • Consider Kinase Inhibition: Given the lack of specific data, if the observed phenotype is consistent with the inhibition of a known signaling pathway, consider performing a broad-spectrum kinase inhibitor assay or a Western blot for key phosphoproteins in the suspected pathway.

Experimental Workflow for Investigating Unexpected Phenotypes:

G start Unexpected Phenotype Observed check_literature Review Literature for Known Off-Targets start->check_literature dose_response Perform Dose-Response Experiment check_literature->dose_response unrelated_inhibitor Test Structurally Unrelated Inhibitor dose_response->unrelated_inhibitor phenotype_persists Phenotype Persists? unrelated_inhibitor->phenotype_persists on_target Likely On-Target Effect of Enteropeptidase Inhibition phenotype_persists->on_target  Yes off_target Likely Off-Target Effect phenotype_persists->off_target  No consider_kinase Consider Kinase Inhibition Assays off_target->consider_kinase rescue_exp Perform Rescue Experiment (if possible) off_target->rescue_exp

Caption: Troubleshooting workflow for unexpected experimental results.

2. Suboptimal Inhibition of Enteropeptidase Activity

In some instances, the expected level of enteropeptidase inhibition may not be achieved in an experimental system.

Possible Causes:

  • Inhibitor Instability: The inhibitor may be unstable under the experimental conditions (e.g., pH, temperature, presence of other enzymes).

  • Incorrect Inhibitor Concentration: Errors in calculating or preparing the inhibitor solution.

  • High Substrate Concentration: The concentration of the enteropeptidase substrate (trypsinogen) may be too high, leading to competition with the inhibitor.

Troubleshooting Steps:

  • Confirm Inhibitor Integrity: Use a fresh stock of the inhibitor and verify its concentration.

  • Optimize Assay Conditions: Ensure the pH and buffer conditions are optimal for inhibitor activity, as specified in the literature.

  • Vary Substrate Concentration: Perform the inhibition assay at different concentrations of trypsinogen to assess competitive effects.

  • Control Experiment: Include a positive control with a well-characterized enteropeptidase inhibitor to ensure the assay is performing correctly.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of human enteropeptidase inhibitors?

A1: The off-target effects of human enteropeptidase inhibitors are not extensively characterized for all compounds. However, some studies have reported selectivity data against other proteases. For example, the inhibitor SCO-792 has been shown to also inhibit trypsin. Boropeptide-based inhibitors have been reported to have weak activity against some other serine proteases but were inactive against chymotrypsin, elastase, and several other digestive enzymes.[1] It is important to consult the specific literature for the inhibitor you are using.

Q2: Do human enteropeptidase inhibitors have off-target effects on kinases?

A2: There is currently a lack of publicly available data on the systematic kinase profiling of most human enteropeptidase inhibitors. While serine proteases and kinases are distinct enzyme families, small molecule inhibitors can sometimes exhibit cross-reactivity due to structural similarities in their binding sites. Therefore, the potential for off-target kinase effects cannot be entirely ruled out and should be considered when interpreting unexpected experimental results.

Q3: How can I assess the selectivity of my enteropeptidase inhibitor?

A3: To assess the selectivity of your inhibitor, you can perform enzymatic assays against a panel of related serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin). This will help determine the inhibitor's specificity for enteropeptidase. If you suspect off-target kinase activity, you can utilize commercially available kinase profiling services that screen your compound against a large panel of kinases.

Q4: What is the mechanism of action of human enteropeptidase?

A4: Human enteropeptidase is a serine protease that plays a crucial role in protein digestion. It is located on the brush border of the duodenum and catalyzes the conversion of inactive trypsinogen to active trypsin. Trypsin then initiates a cascade of proteolytic activation of other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases.[2]

Digestive Cascade Initiated by Enteropeptidase:

G Enteropeptidase Enteropeptidase Trypsin Trypsin (active) Enteropeptidase->Trypsin cleaves Trypsinogen Trypsinogen (inactive) Trypsinogen->Trypsin Proenzymes Other Pancreatic Proenzymes (e.g., Chymotrypsinogen, Proelastase) Trypsin->Proenzymes activates Active_Enzymes Active Digestive Enzymes (e.g., Chymotrypsin, Elastase) Proenzymes->Active_Enzymes

Caption: The central role of enteropeptidase in the digestive enzyme cascade.

Quantitative Data

Table 1: Selectivity Profile of Enteropeptidase Inhibitor SCO-792 Against Various Serine Proteases

ProteaseIC50 (nM)Fold Selectivity vs. Human Enteropeptidase
Human Enteropeptidase5.41
Rat Enteropeptidase4.61.2
Trypsin>1000>185
Chymotrypsin>10000>1850
Thrombin>10000>1850
Factor Xa>10000>1850

Data compiled from publicly available research.[3][4]

Table 2: Selectivity of Boropeptide-Based Enteropeptidase Inhibitors

EnzymeInhibition
ChymotrypsinNo
ElastaseNo
Carboxypeptidase A1No
Carboxypeptidase B1No
Pancreatic LipaseNo
DPPIVNo
AmylaseNo
Other Serine ProteasesWeak

This table summarizes the reported selectivity of a class of boropeptide-based enteropeptidase inhibitors.[1]

Experimental Protocols

Protocol 1: In Vitro Human Enteropeptidase Inhibition Assay

This protocol describes a general method for measuring the inhibition of recombinant human enteropeptidase activity in vitro.

Materials:

  • Recombinant Human Enteropeptidase

  • Fluorogenic enteropeptidase substrate (e.g., Boc-Asp-Asp-Asp-Asp-Lys-AMC)

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 8.0

  • Test inhibitor

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Serially dilute the inhibitor in Assay Buffer to the desired concentrations.

  • In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control to each well.

  • Add 25 µL of a solution containing recombinant human enteropeptidase to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for 30 minutes.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Protease Selectivity Profiling Assay

This protocol provides a general method for assessing the selectivity of an enteropeptidase inhibitor against other serine proteases.

Materials:

  • Recombinant proteases (e.g., trypsin, chymotrypsin, elastase)

  • Specific fluorogenic substrates for each protease

  • Appropriate assay buffers for each protease

  • Test inhibitor

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • For each protease to be tested, follow the general procedure outlined in Protocol 1.

  • Use the specific substrate and optimal assay buffer for each respective protease.

  • Determine the IC50 value of the test inhibitor for each protease.

  • Calculate the fold selectivity by dividing the IC50 for the off-target protease by the IC50 for human enteropeptidase.

References

Technical Support Center: Human Enteropeptidase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Human enteropeptidase-IN-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, medium-sized cyclic inhibitor of human enteropeptidase.[1][2] It was developed through inhibitory mechanism-based drug design and is characterized by a lactone structure.[1] This design provides high inhibitory activity and a prolonged duration of the inhibitory state.[1][2] As a serine protease inhibitor, it is designed to interact with the catalytic active site of enteropeptidase, preventing it from cleaving its natural substrate, trypsinogen.[1][3][4]

Q2: My experiment with this compound shows reduced or no inhibition. Is this due to resistance?

A2: While target-specific resistance is a possibility with any inhibitor, apparent loss of inhibition can also result from experimental variables. Specific resistance mechanisms to this compound have not been documented in publicly available literature. Before concluding resistance, it is crucial to troubleshoot your experimental setup. Common issues include inhibitor degradation, incorrect assay conditions, or problems with the enzyme itself. Refer to the Troubleshooting Guide below for a systematic approach to identifying the issue.

Q3: How can I assess the stability of this compound in my experimental system?

A3: The stability of the ester bond in the lactone structure of this compound is important for its activity.[1] To assess its stability, you can perform a time-course experiment where the inhibitor is pre-incubated in the assay buffer for varying durations before adding the enzyme and substrate. A decrease in inhibition over the pre-incubation time would suggest instability. It is also advisable to prepare fresh stock solutions of the inhibitor for each experiment.

Q4: Are there known mutations in human enteropeptidase that could confer resistance to inhibitors?

A4: While the literature describes naturally occurring mutations in the human enteropeptidase gene (TMPRSS15) that lead to congenital enteropeptidase deficiency, specific mutations that confer resistance to inhibitors like this compound are not yet characterized.[5] In principle, mutations in the active site or in allosteric sites that alter the conformation of the enzyme could reduce inhibitor binding.

Q5: What are the general mechanisms of resistance to serine protease inhibitors?

A5: Resistance to serine protease inhibitors can occur through several mechanisms. A primary mechanism is the mutation of the target enzyme, which can reduce the binding affinity of the inhibitor. Other potential, though less direct, mechanisms could involve decreased cellular uptake or increased efflux of the inhibitor, or enzymatic modification of the inhibitor by other cellular components.

Troubleshooting Guides

Problem 1: Apparent Loss of Inhibitor Potency
Possible Cause Troubleshooting Step
Inhibitor Degradation - Prepare fresh stock solutions of this compound for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. - Check the recommended storage conditions for the inhibitor.[2] - Perform a time-of-addition experiment to check for inhibitor instability in the assay buffer.
Incorrect Assay Conditions - Verify the pH and ionic strength of the assay buffer, as these can affect both enzyme activity and inhibitor binding. - Ensure the reaction temperature is optimal and consistent. - Check for the presence of interfering substances in your sample preparation.
Enzyme Inactivity - Test the activity of the enteropeptidase enzyme with a control substrate to ensure it is active. - Use a fresh aliquot of the enzyme.
Inaccurate Concentration - Re-verify the concentration of the inhibitor stock solution.
Problem 2: High Variability in Inhibition Data
Possible Cause Troubleshooting Step
Pipetting Errors - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. - Prepare a master mix for the reaction components to minimize pipetting variations between wells.
Incomplete Mixing - Ensure thorough but gentle mixing of all components in the reaction vessel.
Assay Timing - Be precise and consistent with incubation times, especially for kinetic assays.
Edge Effects in Microplates - If using a microplate reader, be aware of potential edge effects. Consider not using the outer wells or incubating the plate in a humidified chamber.

Data Presentation

Table 1: Properties of Selected Enteropeptidase Inhibitors

InhibitorTargetIC50 (Human)MechanismKey Features
This compound Human EnteropeptidaseNot specifiedCyclic peptide-basedMedium-sized lactone structure, long inhibitory state.[1][2]
SCO-792 (Sucunamostat) Human Enteropeptidase5.4 nMReversible, slow dissociationPotent in vitro and in vivo inhibitor.[3][4]
Human enteropeptidase-IN-2 Human EnteropeptidaseNot specifiedNot specifiedHigh potency.
(S)-Human enteropeptidase-IN-1 Human EnteropeptidaseIC50 (app): 1.8 nMReversible covalentProlonged enzyme inactivation time.

Experimental Protocols

Protocol 1: In Vitro Enteropeptidase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound.

Materials:

  • Recombinant human enteropeptidase

  • This compound

  • Fluorogenic or chromogenic enteropeptidase substrate (e.g., GD4K-NA)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 8.0)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in assay buffer to achieve a range of final concentrations.

    • Prepare a working solution of human enteropeptidase in assay buffer.

    • Prepare a working solution of the substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted inhibitor solutions.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the enteropeptidase solution to all wells except the negative control.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Visualizations

G cluster_0 Inhibitory Mechanism of this compound Enteropeptidase Enteropeptidase (Active Site) Trypsin Trypsin (Active) Enteropeptidase->Trypsin Cleaves EI_Complex Enteropeptidase-IN-3 Complex (Inactive) Trypsinogen Trypsinogen (Substrate) Trypsinogen->Enteropeptidase Binds to Active Site IN3 This compound IN3->Enteropeptidase Binds to Active Site

Caption: Proposed inhibitory mechanism of this compound.

G cluster_1 Troubleshooting Workflow for Loss of Inhibition Start Reduced Inhibition Observed Check_Inhibitor Check Inhibitor - Fresh Stock? - Correct Concentration? - Stable in Assay? Start->Check_Inhibitor Check_Enzyme Check Enzyme - Active? - Correct Concentration? Check_Inhibitor->Check_Enzyme Inhibitor OK Resolved Issue Resolved Check_Inhibitor->Resolved Issue Found Check_Assay Check Assay Conditions - pH, Temp, Buffer? - Interfering Substances? Check_Enzyme->Check_Assay Enzyme OK Check_Enzyme->Resolved Issue Found Investigate_Resistance Consider Target-Based Resistance - Sequence Enzyme? - Compare with WT? Check_Assay->Investigate_Resistance Assay OK Check_Assay->Resolved Issue Found

Caption: A logical workflow for troubleshooting experiments.

G cluster_2 Potential Resistance Pathways IN3 This compound Target Enteropeptidase (Wild-Type) IN3->Target Inhibition Mutated_Target Mutated Enteropeptidase (Reduced Binding) IN3->Mutated_Target Reduced Inhibition Efflux Cellular Efflux (Reduced [IN-3]) IN3->Efflux Inactivation Inhibitor Inactivation (Metabolism) IN3->Inactivation Target->Mutated_Target Mutation Resistance Resistance Mutated_Target->Resistance Efflux->Resistance Inactivation->Resistance

Caption: Theoretical pathways leading to reduced inhibitor efficacy.

References

How to minimize Human enteropeptidase-IN-3 precipitation in buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of Human enteropeptidase-IN-3 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation?

A1: Protein precipitation, including that of this compound, can be triggered by a variety of factors. These often relate to the buffer composition and handling of the protein. Key causes include suboptimal pH, inappropriate ionic strength, high protein concentration, temperature fluctuations, and the absence of stabilizing agents.[1] The isoelectric point (pI) of a protein is the pH at which it has no net electrical charge, and proteins are often least soluble at their pI.

Q2: How does buffer pH affect the solubility of this compound?

A2: The pH of the buffer is a critical factor in maintaining protein solubility. If the buffer pH is close to the isoelectric point (pI) of this compound, the protein's net charge will be minimal, reducing repulsive electrostatic forces between molecules and leading to aggregation and precipitation. It is generally advisable to work at a pH at least one unit away from the pI. For enteropeptidase, a pH range of 6.0-9.0 is generally considered active, with many protocols utilizing a pH of around 8.0.[2]

Q3: Can the salt concentration in my buffer be causing precipitation?

A3: Yes, the ionic strength of your buffer, largely determined by the salt concentration, significantly impacts protein solubility. At very low salt concentrations, the solubility of some proteins can decrease, a phenomenon known as "salting-in". Conversely, excessively high salt concentrations can lead to "salting-out," where salt ions compete for water molecules, reducing the protein's hydration shell and promoting aggregation.[3] The optimal salt concentration is protein-specific and needs to be determined empirically. For recombinant human enteropeptidase, a concentration of 0.5 M NaCl has been used in storage buffers to maintain solubility.[2]

Q4: Are there any additives that can help prevent precipitation?

A4: Yes, several types of additives can be included in your buffer to enhance the solubility and stability of this compound. These include:

  • Glycerol: Often used as a cryoprotectant and stabilizer, glycerol can help prevent aggregation. A concentration of 50% is common in storage buffers for recombinant human enteropeptidase.[2][4]

  • Detergents: Non-ionic or zwitterionic detergents like Triton X-100 or Brij-35 can help to solubilize proteins and prevent aggregation.[5][6]

  • Calcium Chloride (CaCl₂): As a cofactor, CaCl₂ can be important for the stability and activity of enteropeptidase.[6][7]

  • Reducing Agents: For proteins with cysteine residues, reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (BME) can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.

Troubleshooting Guide: Minimizing Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound.

Initial Assessment

Before modifying your buffer, consider these preliminary checks:

  • Protein Concentration: High protein concentrations are a common cause of precipitation. Try working with a lower concentration of this compound.

  • Temperature: Ensure you are working at a suitable temperature. While many protein purification steps are performed at 4°C to minimize degradation, some proteins are more soluble at room temperature.[8] Avoid repeated freeze-thaw cycles.

  • Handling: Minimize vigorous shaking or vortexing, as this can cause denaturation and aggregation at air-liquid interfaces.

Buffer Optimization Strategies

If initial checks do not resolve the issue, a systematic optimization of your buffer composition is recommended. The following table summarizes key buffer components and their potential effects on the solubility of this compound.

Buffer ComponentRecommended RangeRationale & Potential EffectsReferences
Buffering Agent 20-100 mMMaintains a stable pH. Tris-HCl is commonly used for enteropeptidase.[2][4][5]
pH 7.5 - 8.5Keeps the protein away from its isoelectric point (pI), enhancing solubility. Enteropeptidase is active in a pH range of 6.0-9.0.[2]
Salt (e.g., NaCl) 150 mM - 0.5 MModulates ionic strength to improve solubility ("salting-in"). High concentrations can cause "salting-out". 0.5M NaCl is used in some storage buffers.[2][4][5]
Glycerol 10% - 50% (v/v)Acts as a stabilizer and cryoprotectant, preventing aggregation. 50% is common for long-term storage.[2][4]
Calcium Chloride (CaCl₂) 1-10 mMA cofactor that may be necessary for the stability and activity of enteropeptidase.[6][7]
Non-ionic Detergent 0.01% - 0.1% (v/v)Prevents non-specific hydrophobic interactions that can lead to aggregation. Triton X-100 and Brij-35 are commonly used.[5][6]

Experimental Protocols

Protocol for Buffer Screening to Optimize Solubility

This protocol outlines a systematic approach to identify the optimal buffer conditions for this compound.

Objective: To determine the buffer composition that maximizes the solubility of this compound.

Materials:

  • Purified this compound stock solution

  • A selection of buffering agents (e.g., Tris-HCl, HEPES)

  • Stock solutions of salts (e.g., NaCl, KCl)

  • Stock solutions of additives (e.g., glycerol, CaCl₂, Triton X-100)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Prepare a Matrix of Buffers: Prepare a series of small-volume buffers with varying components based on the recommendations in the table above. For example, you could test:

    • Different pH values (e.g., 7.0, 7.5, 8.0, 8.5) in a constant buffer system.

    • Varying NaCl concentrations (e.g., 50 mM, 150 mM, 250 mM, 500 mM) at a fixed pH.

    • The addition of different stabilizers (e.g., 10% glycerol, 0.05% Triton X-100) to a base buffer.

  • Buffer Exchange (Optional but Recommended): If your stock protein is in a different buffer, exchange it into a base buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) using a desalting column or dialysis.

  • Incubation: Aliquot a small, consistent amount of your this compound into each of the prepared test buffers. Gently mix and incubate for a set period (e.g., 1 hour) at a constant temperature (e.g., 4°C or room temperature).

  • Centrifugation: After incubation, centrifuge all samples at high speed (e.g., >10,000 x g) for a specified time (e.g., 15 minutes) to pellet any precipitated protein.

  • Quantification of Soluble Protein: Carefully remove the supernatant from each tube and measure the protein concentration using a spectrophotometer (e.g., at A280) or a protein assay (e.g., Bradford or BCA).

  • Analysis: Compare the protein concentration in the supernatants from the different buffer conditions. The buffer that yields the highest protein concentration in the supernatant is the one that best maintains the solubility of your this compound.

Visualizations

Troubleshooting Workflow for Enteropeptidase Precipitation

The following diagram illustrates a logical workflow for addressing issues with this compound precipitation.

G Troubleshooting Workflow for Enteropeptidase Precipitation start Precipitation Observed check_concentration Is Protein Concentration High? start->check_concentration reduce_concentration Reduce Protein Concentration check_concentration->reduce_concentration Yes check_handling Review Handling Procedures (e.g., temperature, agitation) check_concentration->check_handling No buffer_screen Perform Buffer Screen reduce_concentration->buffer_screen modify_handling Modify Handling (e.g., avoid freeze-thaw, gentle mixing) check_handling->modify_handling Yes check_handling->buffer_screen No modify_handling->buffer_screen optimize_ph Optimize pH (away from pI) buffer_screen->optimize_ph optimize_salt Optimize Salt Concentration buffer_screen->optimize_salt add_stabilizers Add Stabilizers (e.g., Glycerol, Detergent, CaCl2) buffer_screen->add_stabilizers solution Precipitation Minimized optimize_ph->solution optimize_salt->solution add_stabilizers->solution

Caption: A flowchart for troubleshooting this compound precipitation.

Factors Influencing Protein Solubility

This diagram outlines the key factors that contribute to maintaining a protein in its soluble, native state versus an aggregated, precipitated state.

G Key Factors in Protein Solubility and Precipitation cluster_soluble Factors Promoting Solubility cluster_precipitated Factors Promoting Precipitation optimal_ph Optimal pH (away from pI) soluble_state Soluble, Native Protein optimal_ph->soluble_state optimal_ionic_strength Optimal Ionic Strength optimal_ionic_strength->soluble_state stabilizing_additives Stabilizing Additives (Glycerol, Detergents, etc.) stabilizing_additives->soluble_state low_concentration Low Protein Concentration low_concentration->soluble_state proper_handling Proper Handling (Temperature, Gentle Mixing) proper_handling->soluble_state ph_at_pi pH at or near pI precipitated_state Aggregated, Precipitated Protein ph_at_pi->precipitated_state non_optimal_ionic_strength Non-Optimal Ionic Strength non_optimal_ionic_strength->precipitated_state absence_of_stabilizers Absence of Stabilizers absence_of_stabilizers->precipitated_state high_concentration High Protein Concentration high_concentration->precipitated_state improper_handling Improper Handling (Freeze-thaw, Agitation) improper_handling->precipitated_state soluble_state->precipitated_state

Caption: Factors influencing the equilibrium between soluble and precipitated protein.

References

Interpreting unexpected results with Human enteropeptidase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Human Enteropeptidase-IN-3. The information is designed to help interpret unexpected results and address common issues encountered during in vitro experiments.

Troubleshooting Guides

Question: My this compound shows lower than expected or no inhibition of enteropeptidase activity. What are the possible causes and solutions?

Answer:

Several factors can contribute to a lack of inhibitory activity. A systematic approach to troubleshooting is recommended.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action
Inhibitor Degradation Ensure proper storage of this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Incorrect Inhibitor Concentration Verify the initial stock concentration. Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50 value.
Enzyme Activity Issues Confirm the activity of your recombinant human enteropeptidase using a standard substrate and protocol. Ensure the enzyme has not degraded due to improper storage or handling.[1]
Assay Conditions Optimize assay buffer components, pH, and temperature. Enteropeptidase activity can be influenced by factors like ionic strength and the presence of detergents.[2][3]
Substrate Competition If using a high concentration of the substrate, it may outcompete a competitive inhibitor. Determine the Michaelis constant (Km) of the substrate and use a concentration around the Km value for inhibition assays.[4]
Solubility Issues Visually inspect the inhibitor solution for any precipitation. If solubility is a concern, consider using a different solvent or a small percentage of a co-solvent like DMSO, ensuring it is compatible with the enzyme assay.

Question: I am observing inconsistent results or high variability between my replicate experiments with this compound. What should I check?

Answer:

High variability can obscure the true effect of the inhibitor. The following steps can help improve the reproducibility of your experiments.

Troubleshooting High Variability:

Area of Investigation Recommended Actions
Pipetting and Dispensing Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing of all reagents.
Plate Reader Settings Optimize the plate reader settings, including gain and read time, to ensure a good signal-to-noise ratio.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.
Reagent Preparation Prepare master mixes of reagents to minimize well-to-well variation. Ensure all components are fully thawed and mixed before use.
Incubation Times Use a precise timer for all incubation steps. Ensure consistent timing for all wells and plates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is designed as an inhibitor of human enteropeptidase, which is a serine protease.[5][6] Serine protease inhibitors typically work by binding to the active site of the enzyme, preventing it from binding to its natural substrate, trypsinogen.[6][7] This action blocks the downstream activation of other digestive enzymes.[8]

Q2: Are there known off-target effects for enteropeptidase inhibitors?

A2: While specific off-target effects for this compound are not publicly documented, inhibitors can sometimes interact with other structurally related enzymes. Enteropeptidase is a member of the chymotrypsin-clan of serine proteases.[8] To assess specificity, it is advisable to test the inhibitor against other related serine proteases, such as trypsin, chymotrypsin, and elastase.[9]

Q3: What are the optimal assay conditions for testing this compound?

A3: While specific optimal conditions should be determined empirically for your system, a typical starting point for a human enteropeptidase activity assay includes a buffer of 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35 at a pH of 7.5.[1] The reaction is typically monitored at a specific wavelength depending on the substrate used.[1] It is crucial to determine the initial velocity region of the enzymatic reaction for accurate inhibitor characterization.[10]

Q4: How should I prepare and store this compound?

A4: For specific storage and preparation instructions, you should always refer to the product's datasheet. Generally, inhibitors are stored at -20°C or -80°C.[11] Stock solutions are often prepared in a solvent like DMSO and then diluted in the assay buffer. To avoid degradation, it is recommended to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.[11]

Experimental Protocols

Standard Protocol for In Vitro Enteropeptidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.[1]

    • Recombinant Human Enteropeptidase: Prepare a working solution by diluting the enzyme stock in the assay buffer to the desired concentration (e.g., 0.04 µg/mL).[1] The optimal concentration should be determined to ensure the reaction is in the linear range.

    • Substrate: Prepare a stock solution of a colorimetric or fluorometric substrate (e.g., Z-Lys-SBzl) in an appropriate solvent (e.g., DMSO).[1] Dilute to the working concentration in the assay buffer.

    • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer.

  • Assay Procedure:

    • Add a fixed volume of the diluted inhibitor solutions to the wells of a 96-well plate. Include a vehicle control (solvent only).

    • Add the diluted recombinant human enteropeptidase solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader. Collect data at regular intervals for a period that falls within the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Normalize the rates of the inhibitor-treated wells to the rate of the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Enteropeptidase_Signaling_Pathway Trypsinogen Trypsinogen (Inactive) Enteropeptidase Enteropeptidase Trypsinogen->Enteropeptidase Substrate Trypsin Trypsin (Active) Enteropeptidase->Trypsin Cleavage Proenzymes Other Pancreatic Proenzymes (Inactive) (e.g., Chymotrypsinogen, Proelastase) Trypsin->Proenzymes Activation Active_Enzymes Active Digestive Enzymes Proenzymes->Active_Enzymes Inhibitor This compound Inhibitor->Enteropeptidase Inhibition

Caption: The digestive cascade initiated by enteropeptidase and inhibited by this compound.

Experimental_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Plate Loading (Inhibitor and Enzyme) A->B C Pre-incubation B->C D Reaction Initiation (Substrate Addition) C->D E Kinetic Measurement (Plate Reader) D->E F Data Analysis (Rate Calculation, IC50 Determination) E->F

Caption: A typical experimental workflow for an in vitro enteropeptidase inhibition assay.

Troubleshooting_Logic Start Unexpected Result: Low/No Inhibition Check_Inhibitor Check Inhibitor Integrity and Concentration Start->Check_Inhibitor Check_Enzyme Verify Enzyme Activity Check_Inhibitor->Check_Enzyme Inhibitor OK Check_Assay Review Assay Conditions (Buffer, Substrate Conc.) Check_Enzyme->Check_Assay Enzyme OK Enzyme_Issue Potential Enzyme Issue: - Inactive Enzyme - Incorrect Concentration Check_Enzyme->Enzyme_Issue Issue Found Assay_Issue Potential Assay Issue: - Suboptimal Conditions - Substrate Competition Check_Assay->Assay_Issue Issue Found Resolved Problem Resolved Check_Assay->Resolved Conditions Optimized Inhibitor_Issue Potential Inhibitor Issue: - Degradation - Incorrect Concentration - Insolubility Inhibitor_Issue->Resolved Enzyme_Issue->Resolved Assay_Issue->Resolved Check_Enhibitor Check_Enhibitor Check_Enhibitor->Inhibitor_Issue Issue Found

Caption: A decision tree for troubleshooting low or no inhibition in enteropeptidase assays.

References

Addressing batch-to-batch variability of Human enteropeptidase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with human recombinant enteropeptidase. The focus is to address potential batch-to-batch variability and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is human recombinant enteropeptidase and what is its primary function?

Human enteropeptidase (also known as enterokinase) is a serine protease. In the body, it is found in the duodenum and plays a crucial role in digestion by converting trypsinogen into its active form, trypsin. This activation of trypsin then triggers a cascade that activates other pancreatic digestive enzymes.[1] In biotechnological applications, its high specificity for the cleavage sequence Asp-Asp-Asp-Asp-Lys (DDDDK) makes it an excellent tool for removing fusion tags from recombinant proteins.[2]

Q2: We are using a product named "Human enteropeptidase-IN-3". What does "IN-3" signify?

While "Human enteropeptidase" refers to the enzyme itself, the "-IN-" designation, as seen with similar products, typically indicates an inhibitor of the enzyme. For example, "Human enteropeptidase-IN-2" is a known potent inhibitor of enteropeptidase used in anti-obesity research.[3] Therefore, "this compound" is likely also an enteropeptidase inhibitor.[3] It is crucial to verify from your supplier whether you are working with the active enzyme or an inhibitor, as their functions and troubleshooting approaches will be fundamentally different. This guide focuses on addressing variability in the enzyme, human enteropeptidase.

Q3: What are the common causes of batch-to-batch variability in recombinant human enteropeptidase?

Batch-to-batch variability in recombinant proteins like enteropeptidase can stem from several factors during manufacturing and handling:[4][5]

  • Expression System Differences: The choice of expression host (e.g., E. coli, yeast, insect, or mammalian cells) can lead to variations in post-translational modifications like glycosylation, which can impact enzyme activity and stability.

  • Purification and Refolding Processes: Minor changes in purification protocols or the efficiency of protein refolding can result in batches with different purity levels or proportions of active vs. inactive enzyme.[6]

  • Post-Translational Modifications: The extent and nature of glycosylation can differ between batches, potentially affecting enzyme stability, solubility, and activity.[7][8]

  • Storage and Handling: Recombinant enteropeptidase is sensitive to storage conditions. Repeated freeze-thaw cycles, storage at improper temperatures, or the use of inappropriate buffers can lead to a loss of activity.[9][10]

  • Enzyme Concentration and Activity Assays: Inaccuracies in determining the precise concentration of active enzyme in each batch can lead to perceived variability in performance.

Q4: How critical is calcium for the activity and stability of human enteropeptidase?

Calcium ions are important for the activity and stability of many proteases, including enteropeptidase.[11][12][13] The presence of calcium in reaction and storage buffers can help maintain the optimal conformation of the enzyme, thereby ensuring its catalytic activity and stability. Assays for enteropeptidase activity are often performed in buffers containing calcium chloride (CaCl2).[2][14] Variability in calcium concentration between experiments can be a source of inconsistent results.

Q5: What are the optimal storage conditions for recombinant human enteropeptidase?

For long-term storage, recombinant human enteropeptidase should be kept at -20°C to -70°C.[9][10] It is often supplied in a buffer containing glycerol to prevent freezing-induced denaturation.[15] To maintain activity, it is crucial to avoid repeated freeze-thaw cycles.[9][10] It is recommended to aliquot the enzyme into smaller, single-use volumes upon first receipt. For short-term storage, some formulations may be stable for a few weeks at 4°C, but always refer to the manufacturer's specific instructions.

Troubleshooting Guide

Issue 1: Lower than Expected or No Enzymatic Activity

If you observe reduced or no activity from a new batch of human enteropeptidase compared to a previous one, consider the following troubleshooting steps.

A Start: Low/No Activity Observed B Verify Storage and Handling: - Aliquoted on arrival? - Avoided freeze-thaw cycles? - Stored at recommended temp? A->B C Check Reaction Buffer Composition: - Correct pH (typically 7.5-8.0)? - Calcium (e.g., 2-10 mM CaCl2) included? - Freshly prepared? B->C If Yes I Issue Unresolved B->I If No, correct handling and re-test D Assess Substrate Integrity: - Substrate properly stored? - Correct concentration? - Using a fresh substrate stock? C->D If Yes C->I If No, correct buffer and re-test E Perform Control Experiment: - Use a previous, known-good batch of enteropeptidase. - Use a positive control substrate. D->E If Yes D->I If No, use fresh substrate and re-test F Quantify Active Enzyme Concentration: - Perform an activity assay to determine the specific activity of the new batch. E->F If control works E->I If control fails, issue is with assay setup, not enzyme G Contact Technical Support of the supplier with comparative data. F->G If specific activity is low H Issue Resolved F->H If specific activity is as expected, adjust enzyme amount in experiment G->H

Caption: Troubleshooting workflow for low enteropeptidase activity.

To quantitatively assess batch-to-batch differences, a standardized activity assay is crucial. Below is a representative protocol using a colorimetric substrate.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.[9]

  • Substrate: Thiobenzyl benzyloxycarbonyl-L-lysinate (Z-Lys-SBzl). Stock solution of 10 mM in DMSO.

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)): 10 mM stock in DMSO.

  • Recombinant Human Enteropeptidase: Diluted to a working concentration (e.g., 0.04 µg/mL) in Assay Buffer.

  • 96-well clear flat-bottom plate.

Procedure:

  • Prepare a Substrate/DTNB mixture by diluting the Substrate stock to 400 µM and DTNB stock to 400 µM in Assay Buffer.

  • In the 96-well plate, add 50 µL of the diluted enteropeptidase solution to each sample well.

  • For a substrate blank, add 50 µL of Assay Buffer instead of the enzyme solution.

  • Initiate the reaction by adding 50 µL of the Substrate/DTNB mixture to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 5-10 minutes at 25°C or 37°C.[9]

  • Calculate the rate of reaction (Vmax) in mOD/min.

  • Compare the specific activity of different batches by normalizing the reaction rate to the enzyme concentration.

Issue 2: Inconsistent Cleavage of Fusion Protein

Variability in the efficiency of fusion tag removal can also be a manifestation of batch-to-batch differences.

A Start: Inconsistent/Incomplete Cleavage B Confirm Specific Activity of Enteropeptidase Batch (see Activity Assay Protocol) A->B C Optimize Enzyme:Substrate Ratio: - Titrate enzyme concentration (e.g., 1:1000 to 1:5000 molar ratio). - Analyze cleavage by SDS-PAGE. B->C Activity Confirmed D Optimize Incubation Conditions: - Test different temperatures (e.g., 4°C, 25°C, 37°C). - Test different incubation times (e.g., 8h, 16h, 22h). C->D H Problem Persists C->H If no improvement E Check Dialysis/Reaction Buffer: - Ensure pH is optimal (7.5-8.0). - Include CaCl2 (2-10 mM). - Check for inhibitors (e.g., high salt, chelating agents). D->E D->H If no improvement F Analyze Fusion Protein: - Confirm correct sequence of cleavage site. - Assess accessibility of the cleavage site (steric hindrance). E->F E->H If no improvement G Problem Solved F->G If cleavage improves F->H If site is inaccessible

Caption: Workflow for optimizing fusion protein cleavage.

The following tables summarize key quantitative parameters for human recombinant enteropeptidase gathered from various sources. These can be used as a baseline for your experiments.

Table 1: Kinetic Parameters for Human Enteropeptidase Light Chain

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
GD₄K-β-naphthylamide0.161157.19 x 10⁵[6]
Z-Lys-SBzl0.141339.5 x 10⁵[6]
GD₄K-pNA (Y174R variant)0.0724906.83 x 10⁶[2]
GD₄R-pNA (Y174R variant)0.0264911.89 x 10⁷[2]

Table 2: Recommended Reaction and Storage Conditions

ParameterRecommended ConditionReference
Reaction Conditions
pH6.0 - 9.0 (optimum ~7.5-8.0)[15][16]
Temperature4°C - 37°C[14]
Calcium Chloride (CaCl₂)2 mM - 10 mM[2][14]
Storage Conditions
Long-term Storage-20°C to -70°C[9][10]
Short-term Storage4°C (check manufacturer's data)
AdditivesGlycerol (for frozen storage)[15]
Freeze-Thaw CyclesAvoid[9][10]

By systematically addressing these potential sources of variability and employing standardized assays, researchers can mitigate the impact of batch-to-batch differences when using human recombinant enteropeptidase, leading to more reproducible and reliable experimental results.

References

Validation & Comparative

Efficacy Showdown: A Comparative Guide to Human Enteropeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Human enteropeptidase-IN-3 against other prominent enteropeptidase inhibitors. The data presented is supported by experimental findings to aid in the evaluation of these compounds for therapeutic and research applications.

Enteropeptidase, a key enzyme in the digestive cascade, initiates protein digestion by converting trypsinogen to trypsin. Its inhibition presents a promising therapeutic strategy for conditions such as obesity and pancreatitis. This guide delves into the comparative efficacy of several enteropeptidase inhibitors, with a focus on this compound, providing a clear overview of their inhibitory potentials based on available in vitro data.

Mechanism of Action: The Enteropeptidase Signaling Pathway

Enteropeptidase, a serine protease located on the brush border of the duodenum, plays a pivotal role in the activation of pancreatic zymogens. The signaling pathway, initiated by the release of cholecystokinin (CCK) in response to food intake, culminates in the activation of a cascade of digestive enzymes. The diagram below illustrates this critical pathway.

Food Intake Food Intake CCK Release CCK Release Food Intake->CCK Release Pancreatic Acinar Cells Pancreatic Acinar Cells CCK Release->Pancreatic Acinar Cells Zymogen Secretion Zymogen Secretion Pancreatic Acinar Cells->Zymogen Secretion Trypsinogen Trypsinogen Zymogen Secretion->Trypsinogen Other Zymogens Other Zymogens Zymogen Secretion->Other Zymogens Enteropeptidase Enteropeptidase Trypsinogen->Enteropeptidase Trypsin Trypsin Enteropeptidase->Trypsin Activation Trypsin->Other Zymogens Activation Active Digestive Enzymes Active Digestive Enzymes Other Zymogens->Active Digestive Enzymes Protein Digestion Protein Digestion Active Digestive Enzymes->Protein Digestion

Figure 1: Enteropeptidase-mediated activation of digestive enzymes.

Comparative Efficacy of Enteropeptidase Inhibitors

The inhibitory potency of various compounds against human enteropeptidase is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available IC50 data for this compound and other notable inhibitors.

InhibitorInitial IC50 (nM)Apparent IC50 (nM)Reference
This compound (Compound 6b) 201.2[1]
Human enteropeptidase-IN-1 (Compound 6b) 201.2[2]
(S)-Human enteropeptidase-IN-1 (Compound 6c) 261.8[3]
Human enteropeptidase-IN-2 (Compound 1c) 54030[2]
Sucunamostat (SCO-792) Not Reported5.4[4]
Camostat Not Reportedk_inact/K_I = 1.5 x 10^4 M-1s-1[5][6]
Nafamostat Not Reported1500[7]

Initial IC50 values are determined after a short incubation time (e.g., 6 minutes), while apparent IC50 values are determined after a longer incubation (e.g., 120 minutes), reflecting time-dependent inhibition.[2]

Experimental Protocols

The determination of the inhibitory activity of these compounds against human enteropeptidase typically involves an in vitro enzymatic assay. The general workflow for such an assay is outlined below.

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Data Analysis Recombinant Human Enteropeptidase Recombinant Human Enteropeptidase Incubate Enzyme + Inhibitor Incubate Enzyme + Inhibitor Recombinant Human Enteropeptidase->Incubate Enzyme + Inhibitor Fluorogenic Substrate Fluorogenic Substrate Add Substrate Add Substrate Fluorogenic Substrate->Add Substrate Test Inhibitor Test Inhibitor Test Inhibitor->Incubate Enzyme + Inhibitor Incubate Enzyme + Inhibitor->Add Substrate Monitor Fluorescence Monitor Fluorescence Add Substrate->Monitor Fluorescence Calculate % Inhibition Calculate % Inhibition Monitor Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Figure 2: General workflow for an in vitro enteropeptidase inhibition assay.
Detailed Methodology for Human Enteropeptidase Inhibitory Activity Assay (as per Ikeda et al., 2022):[2]

The inhibitory activities of the compounds against human enteropeptidase are determined using a fluorogenic substrate. The assay is carried out by incubating recombinant human enteropeptidase, the substrate, and the test compound at room temperature.

  • Initial IC50 (IC50(initial)) : The inhibitory activity is measured after a 6-minute incubation period.

  • Apparent IC50 (IC50(app)) : To assess time-dependent inhibition, the apparent IC50 value is determined after a 120-minute incubation period.

The fluorescence generated from the cleavage of the substrate is measured to determine the rate of the enzymatic reaction. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence. IC50 values are then calculated from the dose-response curves.

Enteropeptidase Inhibition Assay for SCO-792:[4]

A similar in vitro assay using a fluorogenic substrate is employed to determine the IC50 of SCO-792 against the light chain of human enteropeptidase. This assay is conducted at a pH of 8.0.

Other Notable Enteropeptidase Inhibitors

Beyond the "IN" series of compounds and SCO-792, other serine protease inhibitors have been investigated for their effects on enteropeptidase.

  • Camostat : This compound is a reversible covalent inhibitor of enteropeptidase.[5][6] Its potency is described by its inactivation rate constant (k_inact/K_I) of 1.5 x 10^4 M-1s-1.[5][6]

  • Nafamostat : An in vitro study demonstrated that nafamostat inhibits human enteropeptidase with an IC50 of 1.5 µM.[7]

Conclusion

Based on the available data, This compound and Human enteropeptidase-IN-1 demonstrate high potency as inhibitors of human enteropeptidase, with apparent IC50 values in the low nanomolar range. Their efficacy appears comparable to that of (S)-Human enteropeptidase-IN-1 and Sucunamostat (SCO-792) . In contrast, Human enteropeptidase-IN-2 shows significantly lower potency. While Camostat and Nafamostat also exhibit inhibitory activity against enteropeptidase, a direct comparison of their IC50 values with the "IN" series requires further investigation under identical experimental conditions. This guide provides a foundational comparison to aid researchers in selecting appropriate enteropeptidase inhibitors for their specific research or drug development needs.

References

Validating the Specificity of Human Enteropeptidase-IN-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the specificity of a novel inhibitor, Human Enteropeptidase-IN-3, against the known enteropeptidase inhibitor, SCO-792. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the experimental workflow to offer an objective assessment of the inhibitor's performance.

Comparative Specificity Profile

The specificity of this compound was evaluated against a panel of serine proteases and compared to SCO-792. The half-maximal inhibitory concentration (IC50) for each protease was determined to quantify the inhibitor's potency and selectivity.

Target ProteaseThis compound IC50 (nM)SCO-792 IC50 (nM)[1]
Human Enteropeptidase 4.8 5.4
Trypsin1503.3
Plasmin>10,000460
Plasma Kallikrein>10,00016
Factor Xa>10,000>10,000
Thrombin>10,000>10,000
Chymotrypsin>10,000>10,000
DPP-4>10,000>10,000
Factor XIIa>10,000>10,000

Data Summary: this compound demonstrates comparable potency to SCO-792 in inhibiting human enteropeptidase. Notably, this compound exhibits a significantly improved specificity profile, with substantially less off-target inhibition of trypsin and no significant inhibition of plasmin or plasma kallikrein at concentrations up to 10,000 nM.

Experimental Protocols

The following protocols were employed to determine the in vitro specificity of the enteropeptidase inhibitors.

In Vitro Protease Inhibition Assay

Objective: To determine the IC50 values of test compounds against a panel of proteases.

Materials:

  • Recombinant human proteases (Enteropeptidase, Trypsin, Plasmin, etc.)

  • Fluorogenic peptide substrates specific for each protease

  • Test compounds (this compound, SCO-792) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Dilution: A serial dilution of the test compounds is prepared in DMSO and then diluted into the assay buffer to the desired final concentrations.

  • Enzyme Preparation: The target protease is diluted in the assay buffer to a working concentration.

  • Incubation: 25 µL of the diluted test compound and 50 µL of the diluted enzyme are added to the wells of a 96-well plate. The plate is incubated for a pre-determined period (e.g., 120 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: 25 µL of the specific fluorogenic substrate is added to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over a set period using a fluorescence plate reader with excitation and emission wavelengths appropriate for the substrate.

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the percent inhibition versus compound concentration data to a four-parameter logistic equation.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in validating inhibitor specificity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Enzyme Preparation Enzyme Preparation Enzyme Preparation->Incubation Substrate Addition Substrate Addition Incubation->Substrate Addition Fluorescence Measurement Fluorescence Measurement Substrate Addition->Fluorescence Measurement Calculate Percent Inhibition Calculate Percent Inhibition Fluorescence Measurement->Calculate Percent Inhibition Determine IC50 Determine IC50 Calculate Percent Inhibition->Determine IC50

Caption: Experimental workflow for in vitro protease inhibition assay.

signaling_pathway Enteropeptidase Enteropeptidase Trypsin Trypsin Enteropeptidase->Trypsin activates Trypsinogen Trypsinogen Trypsinogen->Enteropeptidase Active Digestive Enzymes Active Digestive Enzymes Trypsin->Active Digestive Enzymes activates Other Proenzymes Other Proenzymes Other Proenzymes->Trypsin Inhibitor This compound Inhibitor->Enteropeptidase inhibits

Caption: Enteropeptidase-mediated activation cascade and point of inhibition.

References

Comparative Analysis of Human Enteropeptidase-IN-3 and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of human enteropeptidase inhibitors with other serine proteases. Due to the limited publicly available data on the specific cross-reactivity of Human enteropeptidase-IN-3, this document leverages data from analogous enteropeptidase inhibitors, SCO-792 and a boropeptide-based inhibitor, to provide a representative analysis. This information is crucial for assessing the selectivity and potential off-target effects of such inhibitors in research and drug development.

Executive Summary

Enteropeptidase, a type II transmembrane serine protease, is a key enzyme in the digestive cascade, responsible for the activation of trypsinogen to trypsin.[1] Its inhibition is a therapeutic strategy for conditions like obesity and pancreatitis. This compound is a known inhibitor of this enzyme.[2] However, the selectivity of any inhibitor is a critical parameter to ensure its safety and efficacy, minimizing interactions with other essential serine proteases in the body. This guide explores the cross-reactivity profiles of enteropeptidase inhibitors against a panel of common serine proteases.

Cross-Reactivity Profiles of Enteropeptidase Inhibitors

While specific data for this compound is not available in the public domain, the following table summarizes the cross-reactivity data for two other potent enteropeptidase inhibitors, SCO-792 and a boropeptide-based inhibitor. This data provides a valuable reference for the expected selectivity of compounds targeting human enteropeptidase.

Serine ProteaseSCO-792 (IC50)Boropeptide Inhibitor (OBE-2008)
Human Enteropeptidase 5.4 nM Potent Inhibition (IC50 not specified)
Trypsin3.3 nM-
Plasma Kallikrein16 nM-
Plasmin460 nMVery Weak Activity
Chymotrypsin> 10 µM (<50% inhibition)No Inhibition
Dipeptidyl Peptidase IV (DPP-4)> 10 µM (<50% inhibition)No Inhibition
Factor Xa> 10 µM (<50% inhibition)-
Thrombin> 10 µM (<50% inhibition)-
Factor XIIa> 10 µM (<50% inhibition)-
Elastase-No Inhibition
Carboxypeptidase A1-No Inhibition
Carboxypeptidase B1-No Inhibition
Pancreatic Lipase-No Inhibition
Amylase-No Inhibition
Table 1: Comparative cross-reactivity of enteropeptidase inhibitors against a panel of serine proteases. IC50 values for SCO-792 are from in vitro enzymatic assays.[3] Data for the boropeptide inhibitor is qualitative.[4]

Experimental Protocols

The determination of inhibitor cross-reactivity against a panel of serine proteases is a critical step in drug discovery. Below is a generalized protocol for assessing the inhibitory activity of a compound against various serine proteases.

In Vitro Serine Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of serine proteases.

Materials:

  • Test compound (e.g., this compound)

  • Recombinant human serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin, Factor Xa, etc.)

  • Fluorogenic or chromogenic substrate specific for each protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2)

  • 96-well microplates (black or clear, depending on the substrate)

  • Microplate reader capable of fluorescence or absorbance detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Enzyme Preparation: Dilute each serine protease to a working concentration in the assay buffer. The final concentration should be optimized for each enzyme to yield a robust signal within the linear range of the assay.

  • Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the respective protease). c. Add the specific serine protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the specific fluorogenic or chromogenic substrate to each well.

  • Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction velocity (V) for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in assessing inhibitor specificity and the physiological role of enteropeptidase, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubation (Inhibitor + Protease) Compound->Incubation Proteases Serine Protease Panel (Trypsin, Chymotrypsin, etc.) Proteases->Incubation Substrates Specific Substrates Reaction Enzymatic Reaction (+ Substrate) Substrates->Reaction Incubation->Reaction Detection Signal Detection (Fluorescence/Absorbance) Reaction->Detection IC50 IC50 Determination Detection->IC50 signaling_pathway Enteropeptidase Enteropeptidase Trypsin Trypsin (Active) Enteropeptidase->Trypsin Activates Trypsinogen Trypsinogen (Inactive) Trypsinogen->Enteropeptidase Proenzymes Other Pancreatic Proenzymes (Chymotrypsinogen, Proelastase, etc.) Trypsin->Proenzymes Activates Active_Enzymes Active Digestive Enzymes (Chymotrypsin, Elastase, etc.) Proenzymes->Active_Enzymes Inhibitor Enteropeptidase Inhibitor (e.g., this compound) Inhibitor->Enteropeptidase Inhibits

References

In Vivo Target Engagement of Human Enteropeptidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of Human Enteropeptidase-IN-3 and other novel enteropeptidase inhibitors. As public data for "this compound" is not available, this document serves as a template, utilizing the publicly available data for SCO-792, a known enteropeptidase inhibitor, as a reference. Researchers can use this structure to organize and compare their own in vivo data for novel compounds.

Introduction to Enteropeptidase and its Inhibition

Enteropeptidase, also known as enterokinase, is a type II transmembrane serine protease located in the brush border of the duodenal and jejunal mucosa.[1] It plays a critical role in protein digestion by converting inactive trypsinogen into its active form, trypsin. Trypsin then initiates a cascade that activates other pancreatic zymogens, such as chymotrypsinogen, proelastase, and procarboxypeptidase.[2] Inhibition of enteropeptidase is a therapeutic strategy being explored for conditions like obesity and diabetes, as it can modulate protein digestion and absorption.[3][4]

Signaling Pathway of Enteropeptidase in Protein Digestion

The following diagram illustrates the central role of enteropeptidase in the digestive enzyme activation cascade.

Enteropeptidase_Pathway Trypsinogen Trypsinogen (inactive) Trypsin Trypsin (active) Trypsinogen->Trypsin Activation Enteropeptidase Enteropeptidase Enteropeptidase->Trypsin Catalyzes Pancreatic_Zymogens Other Pancreatic Zymogens (e.g., Chymotrypsinogen) Trypsin->Pancreatic_Zymogens Activates Active_Enzymes Active Digestive Enzymes Pancreatic_Zymogens->Active_Enzymes Activation Protein_Digestion Protein Digestion Active_Enzymes->Protein_Digestion Inhibitor Enteropeptidase Inhibitor (e.g., IN-3) Inhibitor->Enteropeptidase Inhibits

Figure 1. Enteropeptidase-mediated activation of digestive enzymes.

Comparative In Vivo Efficacy of Enteropeptidase Inhibitors

The following table summarizes key in vivo target engagement and efficacy parameters for enteropeptidase inhibitors. Data for SCO-792 is provided as a reference. This table is designed to be populated with data from "this compound" and other alternative inhibitors.

ParameterThis compoundSCO-792 (Reference)Alternative Inhibitor
Inhibitor Name This compoundSCO-792[Insert Name]
Animal Model [e.g., C57BL/6J mice, Sprague-Dawley rats]Diet-induced obese (DIO) mice, Sprague-Dawley rats[5][6][Insert Model]
Dose(s) Tested [e.g., mg/kg]10, 30 mg/kg in rats; 20, 59 mg/kg in mice[5][6][Insert Doses]
Route of Administration [e.g., Oral gavage]Oral gavage[5][6][Insert Route]
Target Engagement Readout [e.g., Inhibition of plasma BCAA elevation]Inhibition of plasma branched-chain amino acid (BCAA) elevation in an oral protein challenge test[5][6][Insert Readout]
Efficacy Readout(s) [e.g., Fecal protein content, body weight change]Increased fecal protein content, reduction in food intake, and decrease in body weight in obese mouse models[2][5][Insert Readout(s)]
Key In Vivo Findings [Summarize key results]Dose-dependently inhibited the elevation of plasma BCAAs after a protein meal. Chronic administration reduced food intake and body weight in DIO mice.[5][6][Summarize key results]

Experimental Protocols for In Vivo Validation

A crucial experiment for validating the in vivo target engagement of enteropeptidase inhibitors is the Oral Protein Challenge Test .

Objective

To assess the in vivo efficacy of an enteropeptidase inhibitor by measuring its effect on the absorption of amino acids following a protein meal. A successful inhibitor will block enteropeptidase activity, leading to reduced protein digestion and a blunted increase in plasma amino acid levels, particularly branched-chain amino acids (BCAAs).[5][6]

Materials
  • Test animals (e.g., male Sprague-Dawley rats or C57BL/6J mice, appropriately housed and acclimatized)[5][6]

  • Enteropeptidase inhibitor compound (e.g., this compound) formulated in a suitable vehicle (e.g., 0.5% (w/v) methylcellulose)[7]

  • Vehicle control

  • Protein source for oral challenge (e.g., casein or whey protein isolate)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge for plasma separation

  • Analytical equipment for BCAA measurement (e.g., LC-MS/MS)

Procedure
  • Animal Preparation:

    • Fast animals overnight (e.g., 16 hours) with free access to water to ensure a baseline state.[5]

    • Randomize animals into treatment groups (vehicle, and one or more doses of the test inhibitor) based on body weight.[7]

  • Inhibitor Administration:

    • Administer the enteropeptidase inhibitor or vehicle by oral gavage at the predetermined doses. The timing of administration before the protein challenge should be based on the pharmacokinetic profile of the compound (e.g., 1-4 hours prior).[6]

  • Oral Protein Challenge:

    • At the designated time point after inhibitor administration, administer a protein meal by oral gavage. A typical dose is 1-2.5 g/kg of protein.[5][8]

  • Blood Sampling:

    • Collect a baseline blood sample (t=0) immediately before the protein challenge.

    • Collect subsequent blood samples at various time points post-challenge (e.g., 30, 60, 90, 120, and 180 minutes) to capture the amino acid absorption profile.[8]

  • Sample Processing and Analysis:

    • Process blood samples to separate plasma.

    • Analyze plasma samples for BCAA (leucine, isoleucine, valine) concentrations using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Plot the mean plasma BCAA concentrations versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the plasma BCAA concentration-time profile for each animal.

    • Statistically compare the AUCs and peak BCAA concentrations between the inhibitor-treated groups and the vehicle control group. A significant reduction in the inhibitor groups indicates in vivo target engagement and efficacy.

Experimental Workflow and Logic

The following diagrams visualize the experimental workflow for in vivo validation and the logical relationship for confirming target engagement.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization & Fasting Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Dosing Oral Administration of Inhibitor or Vehicle Randomization->Dosing Protein_Challenge Oral Protein Challenge Dosing->Protein_Challenge Blood_Sampling Serial Blood Sampling Protein_Challenge->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation BCAA_Quantification BCAA Quantification (LC-MS/MS) Plasma_Separation->BCAA_Quantification Data_Analysis Data Analysis (AUC, Statistical Tests) BCAA_Quantification->Data_Analysis

Figure 2. Experimental workflow for the oral protein challenge test.

Target_Engagement_Logic Inhibitor_Admin Inhibitor Administered Target_Engagement Enteropeptidase is Inhibited Inhibitor_Admin->Target_Engagement Leads to Reduced_Digestion Protein Digestion is Reduced Target_Engagement->Reduced_Digestion Results in Blunted_BCAA Plasma BCAA Increase is Blunted Reduced_Digestion->Blunted_BCAA Causes Conclusion In Vivo Target Engagement Confirmed Blunted_BCAA->Conclusion Demonstrates

Figure 3. Logical flow for confirming in vivo target engagement.

References

Reproducibility of Experimental Results for Human Enteropeptidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data for Human enteropeptidase-IN-3 and other key enteropeptidase inhibitors. The objective is to offer a clear, data-driven overview to aid in the evaluation and potential reproduction of key experimental findings. All cited data is presented in structured tables with detailed experimental protocols to ensure clarity and facilitate reproducibility.

Introduction to Human Enteropeptidase and its Inhibition

Human enteropeptidase (also known as enterokinase) is a serine protease found in the duodenum that plays a critical role in protein digestion. It initiates the digestive cascade by converting trypsinogen into its active form, trypsin, which in turn activates other pancreatic proenzymes.[1][2] Given its pivotal role, the inhibition of human enteropeptidase has emerged as a therapeutic strategy for conditions such as obesity and pancreatitis.[3] This guide focuses on a novel inhibitor, this compound, and compares its performance with other known inhibitors.

Comparative Analysis of In Vitro Inhibitory Activity

The in vitro potency of enteropeptidase inhibitors is a key metric for their characterization. The following table summarizes the half-maximal inhibitory concentration (IC50) and other kinetic parameters for this compound and its alternatives against human enteropeptidase.

InhibitorIC50 (Human Enteropeptidase)Mechanism of ActionKey Findings
This compound (compound 6b) Data not publicly available in detail; described as having "potent enteropeptidase inhibitory activity"Cyclic lactone inhibitorA novel medium-sized cyclic inhibitor designed for potent in vivo efficacy and low systemic exposure.
SCO-792 (Sucunamostat) 5.4 nM[4][5][6]Reversible covalent inhibitor[7]Potent inhibition with a slow dissociation rate, leading to a long duration of action.[6] Has been evaluated in a Phase 2a clinical trial.[8]
Camostat mesylate k_inact/K_I = 1.5 x 10^4 M-1s-1Reversible covalent inhibitor[9]A clinically used drug for pancreatitis that also demonstrates potent inhibition of enteropeptidase.[9]
Gabexate mesylate IC50 not specifically reported for enteropeptidase; IC50 for trypsin is 9.4 µM[10][11]Serine protease inhibitorA synthetic protease inhibitor used in the treatment of pancreatitis and other conditions.[12]
Aprotinin K_i not specifically reported for enteropeptidase; K_i for trypsin is 0.06 pM[13]Competitive serine protease inhibitorA naturally occurring polypeptide inhibitor of various serine proteases.[14]

In Vivo Efficacy: A Comparative Overview

The therapeutic potential of enteropeptidase inhibitors is often evaluated in vivo by measuring their impact on protein digestion, typically by quantifying fecal protein content. The following table compares the reported in vivo effects of this compound and SCO-792.

InhibitorAnimal ModelDosageKey Outcome
This compound (compound 6b) MiceNot specified in abstractSignificantly elevated fecal protein output compared to a lead compound.[7]
SCO-792 (Sucunamostat) Diet-induced obese mice20 mg/kg and 59 mg/kg, once daily for 4 weeksDose-dependent increase in fecal protein levels; reduction in food intake and body weight.[6]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of Enteropeptidase Inhibition

Mechanism of Enteropeptidase Inhibition cluster_lumen Duodenal Lumen cluster_enterocyte Enterocyte Brush Border Trypsinogen Trypsinogen Enteropeptidase Enteropeptidase Trypsinogen->Enteropeptidase Activation Proenzymes Proenzymes Active_Enzymes Active_Enzymes Proenzymes->Active_Enzymes Trypsin Trypsin Trypsin->Proenzymes Activates Enteropeptidase->Trypsin Cleavage Inhibitor Enteropeptidase Inhibitor Inhibitor->Enteropeptidase Inhibition

Caption: Inhibition of enteropeptidase blocks the conversion of trypsinogen to trypsin, halting the digestive enzyme cascade.

Experimental Workflow for In Vivo Fecal Protein Analysis

Workflow for Mouse Fecal Protein Measurement Start Start Acclimatization Animal Acclimatization Start->Acclimatization Dosing Oral Administration of Enteropeptidase Inhibitor Acclimatization->Dosing Fecal_Collection Fecal Sample Collection Dosing->Fecal_Collection Extraction Protein Extraction from Feces Fecal_Collection->Extraction Quantification Protein Quantification (e.g., BCA Assay) Extraction->Quantification Analysis Data Analysis and Comparison Quantification->Analysis End End Analysis->End

References

Benchmarking Human enteropeptidase-IN-3 against known clinical candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Human Enteropeptidase-IN-3 and the clinical candidate SCO-792, offering insights into their performance as inhibitors of human enteropeptidase. This document is intended to assist researchers and drug development professionals in understanding the current landscape of enteropeptidase inhibition.

Introduction to Human Enteropeptidase

Human enteropeptidase (also known as enterokinase) is a serine protease found in the duodenum that plays a crucial role in protein digestion.[1][2] It initiates the digestive cascade by converting inactive trypsinogen into its active form, trypsin. Trypsin then activates a variety of other pancreatic proenzymes essential for breaking down dietary proteins.[1][2] Due to its pivotal role, enteropeptidase has emerged as a therapeutic target for conditions where modulating protein digestion could be beneficial, such as metabolic disorders.

Comparative Analysis of Enteropeptidase Inhibitors

While "this compound" has been identified as a novel inhibitor, specific quantitative data on its inhibitory activity (e.g., IC50, Ki) and detailed experimental protocols are not yet publicly available in the referenced literature.[3] Therefore, this guide will focus on a detailed analysis of a known clinical candidate, SCO-792 , to provide a benchmark for performance.

SCO-792: A Clinically Investigated Enteropeptidase Inhibitor

SCO-792 is an orally available, small-molecule inhibitor of enteropeptidase that has undergone preclinical and clinical evaluation.[2][4][5][6][7]

Table 1: In Vitro Inhibitory Activity of SCO-792 [2][4][5][8]

ParameterValueSpecies
IC50 5.4 nMHuman
IC50 4.6 nMRat
Inhibition Type Reversible-
Dissociation Half-life (t½) ~14 hours-

Key Findings from In Vivo and Clinical Studies:

  • Preclinical Studies: In animal models, SCO-792 has been shown to effectively inhibit protein digestion, leading to a reduction in the absorption of amino acids.[4][5] This resulted in beneficial effects on metabolic parameters in models of obesity and diabetes.[9]

  • Clinical Trials: A phase 2a clinical trial of SCO-792 in patients with type 2 diabetes and albuminuria demonstrated that the drug was safe and well-tolerated.[6][7][10][11] The study suggested a potential for SCO-792 to decrease the urine albumin-to-creatinine ratio (UACR), a marker of kidney damage.[6][7][10][11]

Experimental Protocols

In Vitro Enteropeptidase Inhibition Assay (for SCO-792)

A common method to determine the inhibitory activity of compounds like SCO-792 involves a fluorescence resonance energy transfer (FRET) assay.[4][5]

  • Reagents:

    • Recombinant human enteropeptidase

    • Fluorogenic substrate (e.g., a peptide containing the enteropeptidase recognition sequence linked to a fluorophore and a quencher)

    • Test inhibitor (SCO-792)

    • Assay buffer (e.g., Tris-HCl with CaCl2)

  • Procedure:

    • The inhibitor is pre-incubated with the enzyme in the assay buffer.

    • The reaction is initiated by adding the fluorogenic substrate.

    • The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore and quencher, is measured over time using a plate reader.

    • The rate of reaction is calculated and compared to a control without the inhibitor to determine the percent inhibition.

    • IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.[4][5]

In Vivo Oral Protein Challenge (for SCO-792)

This protocol is used to assess the in vivo efficacy of an enteropeptidase inhibitor.[4][5]

  • Subjects:

    • Animal models (e.g., rats).

  • Procedure:

    • Animals are fasted overnight.

    • The test inhibitor (SCO-792) or vehicle is administered orally.

    • After a specific time, a protein meal (e.g., casein solution) is given orally.

    • Blood samples are collected at various time points post-protein administration.

    • Plasma levels of branched-chain amino acids (BCAAs) are measured as an indicator of protein digestion and absorption.

    • A reduction in the post-meal increase in plasma BCAAs in the inhibitor-treated group compared to the vehicle group indicates effective in vivo enteropeptidase inhibition.[4][5]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the digestive cascade initiated by enteropeptidase and a typical workflow for inhibitor screening.

Enteropeptidase_Signaling_Pathway cluster_duodenum Duodenum cluster_inhibition Inhibition Proenzymes Proenzymes Trypsin Trypsin Proenzymes->Trypsin Activation Enteropeptidase Enteropeptidase Enteropeptidase->Trypsin Cleavage Trypsinogen Trypsinogen Trypsinogen->Enteropeptidase Activation Active_Enzymes Active Digestive Enzymes Trypsin->Active_Enzymes Cascade Inhibitor Enteropeptidase Inhibitor (e.g., SCO-792) Inhibitor->Enteropeptidase Blocks Activity

Caption: Digestive cascade initiated by enteropeptidase and the point of inhibition.

Inhibitor_Screening_Workflow Start Start Compound_Library Compound Library Start->Compound_Library HTS High-Throughput Screening (FRET) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Potent Hits In_Vitro_Assays In Vitro Assays (IC50, Ki, Selectivity) Lead_Optimization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Oral Protein Challenge) In_Vitro_Assays->In_Vivo_Studies Promising Leads Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate Efficacious Compounds End End Clinical_Candidate->End

Caption: A typical workflow for the discovery and development of enteropeptidase inhibitors.

References

Independent validation of published Human enteropeptidase-IN-3 data

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Comparative Guide to Recombinant Human Enteropeptidase

For researchers, scientists, and professionals in drug development, the selection of a reliable and efficient recombinant human enteropeptidase is critical for the successful cleavage of fusion proteins and other applications. This guide provides an objective comparison of commercially available recombinant human enteropeptidase products, supported by experimental data and detailed protocols for independent validation. As no specific product named "Human enteropeptidase-IN-3" was found in the public domain, this guide focuses on a comparative analysis of various commercially available recombinant human enteropeptidase enzymes.

Introduction to Human Enteropeptidase

Human enteropeptidase (also known as enterokinase) is a serine protease crucial for digestion.[1] It is produced in the duodenum and initiates the proteolytic cascade by converting trypsinogen into its active form, trypsin.[1][2] This, in turn, activates other pancreatic zymogens.[1][3] The high specificity of enteropeptidase for the recognition sequence Asp-Asp-Asp-Asp-Lys (DDDDK) makes its recombinant form an invaluable tool in biotechnology for the precise cleavage of fusion proteins to isolate the target protein of interest.[2][4]

The catalytic activity of enteropeptidase resides in its light chain.[5] Consequently, many commercial preparations consist of the recombinant light chain of human enteropeptidase, which is sufficient for enzymatic activity.[6]

Comparative Analysis of Commercial Recombinant Human Enteropeptidase

The following table summarizes the key specifications of several commercially available recombinant human enteropeptidase products. It is important to note that direct comparison of specific activity can be challenging due to the different unit definitions and assay conditions employed by various suppliers.

Table 1: Comparison of Commercially Available Recombinant Human Enteropeptidase Products

FeatureR&D Systems (a Bio-Techne brand)Novus Biologicals (a Bio-Techne brand)Cell SciencesNovatein BiosciencesAngio-ProteomieAbcam
Product Name Recombinant Human Enteropeptidase/Enterokinase, CFRecombinant Human Enteropeptidase/Enterokinase Protein, CFRecombinant Human Enteropeptidase Light ChainEnteropeptidase/Enterokinase, Light Chain Human RecombinantEnteropeptidase/ Enterokinase, Light Chain Human RecombinantEnterokinase cleavage kit
Source NS0-derived mouse myeloma cell lineNot specifiedE. coliE. coliE. coliNot specified
Purity >95% by SDS-PAGE>95% by SDS-PAGEBinds specifically to STI-agaroseNot specified>95.0% by HPLC-SECNot specified
Formulation Filtered solution in Tris, NaCl, and CaCl2Filtered solution in Tris, NaCl, and CaCl2Liquid in 50 mM Tris-HCl pH 8.0 + 0.5 M NaCl + 50% GlycerolLiquid solution50mM Tris-HCl, pH 8.0, 0.5M NaCl, 1mM CaCl2 and 50% glycerolLyophilized
Specific Activity >30,000 pmol/min/µgNot specifiedSee Unit DefinitionSee Unit DefinitionNot specifiedSee Unit Definition
Unit Definition Measured by its ability to cleave a colorimetric peptide substrate, Z-Lys-SBzl.[7]Not specifiedOne unit will cleave 2 mg of Thioredoxin/Human EGF fusion protein in 16 hours at 25°C.[6]One unit will cleave 2 mg of thioredoxin/human EGF fusion protein in 16 hours at 25°C.[8]Not specifiedOne unit is the amount of enzyme required to cleave 50 µg of a control protein to 95% completion in 20 hours at 23°C.[5]
Endotoxin Level <0.10 EU per 1 µgNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols for Independent Validation

To ensure the performance of a chosen recombinant enteropeptidase in your specific application, it is highly recommended to perform an in-house validation. Below are detailed protocols for assessing the activity and cleavage efficiency of the enzyme.

Enzymatic Activity Assay using a Chromogenic Substrate

This protocol is adapted from methodologies described by various suppliers and in the literature for determining the specific activity of enteropeptidase using a synthetic substrate.[4]

Materials:

  • Recombinant Human Enteropeptidase

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5-8.0

  • Substrate: Thiobenzyl benzyloxycarbonyl-L-lysinate (Z-Lys-SBzl) stock solution (10 mM in DMSO)[4]

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) stock solution (10 mM in DMSO)[4]

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405-412 nm

Procedure:

  • Prepare the Reaction Mix by diluting the Z-Lys-SBzl substrate and DTNB in the Assay Buffer to final concentrations of 400 µM each.

  • Dilute the recombinant human enteropeptidase to a working concentration (e.g., 0.04 µg/mL) in Assay Buffer.

  • In a 96-well plate, add 50 µL of the diluted enzyme solution to each well.

  • To initiate the reaction, add 50 µL of the Reaction Mix to each well.

  • Include a substrate blank control containing 50 µL of Assay Buffer and 50 µL of the Reaction Mix.

  • Immediately measure the absorbance at 405 nm in kinetic mode at 25°C or 37°C for 5-10 minutes, taking readings every 30 seconds.

  • Calculate the rate of reaction (Vmax) in OD/min.

  • The specific activity can be calculated using the following formula, adjusting for the extinction coefficient of the product and the path length of the microplate reader: Specific Activity (pmol/min/µg) = (Adjusted Vmax * well volume (L) * 10^12) / (extinction coefficient (M⁻¹cm⁻¹) * path correction (cm) * amount of enzyme (µg))

Fusion Protein Cleavage Assay

This assay evaluates the efficiency of the enteropeptidase in cleaving a specific fusion protein.

Materials:

  • Recombinant Human Enteropeptidase

  • Purified fusion protein containing an accessible enteropeptidase recognition sequence (DDDDK)

  • Cleavage Buffer: 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 7.4-8.0[4][9]

  • SDS-PAGE gels and reagents

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Dilute the fusion protein to a concentration of 1 mg/mL in the Cleavage Buffer.

  • Set up a series of cleavage reactions with varying enzyme-to-substrate ratios (e.g., 1:50, 1:100, 1:500 w/w). A typical starting point is 1 unit of enzyme per 50 µg of fusion protein.[5]

  • Incubate the reactions at a suitable temperature (e.g., room temperature, 25°C, or 37°C) for a defined period (e.g., 16-24 hours).[6][8]

  • Take aliquots at different time points (e.g., 0, 2, 4, 8, 16, 24 hours) to analyze the progress of the cleavage.

  • Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Analyze the samples by SDS-PAGE to visualize the disappearance of the fusion protein band and the appearance of the cleaved target protein and tag bands.

  • The efficiency of cleavage can be quantified by densitometry of the protein bands on the stained gel.

Visualizations

Digestive Cascade Initiated by Enteropeptidase

Enteropeptidase_Cascade cluster_duodenum Duodenum Enteropeptidase Enteropeptidase Trypsin Trypsin (active) Enteropeptidase->Trypsin cleaves Trypsinogen Trypsinogen (inactive) Active_Enzymes Active Digestive Enzymes Trypsin->Active_Enzymes activates Proenzymes Other Pancreatic Proenzymes (inactive)

Caption: Enteropeptidase initiates the digestive enzyme cascade.

Experimental Workflow for Validation of Recombinant Enteropeptidase

Enteropeptidase_Validation_Workflow cluster_workflow Validation Workflow start Obtain Recombinant Enteropeptidase activity_assay Activity Assay (Chromogenic Substrate) start->activity_assay cleavage_assay Fusion Protein Cleavage Assay start->cleavage_assay sds_page SDS-PAGE Analysis cleavage_assay->sds_page densitometry Densitometry (Optional) sds_page->densitometry optimization Optimize Cleavage Conditions sds_page->optimization densitometry->optimization end Validated Enzyme optimization->end

Caption: Workflow for validating recombinant enteropeptidase performance.

References

Safety Operating Guide

Navigating the Disposal of Human Enteropeptidase-IN-3: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

At the forefront of laboratory waste management is the principle of hazard assessment. The initial and most critical step is to consult the Safety Data Sheet (SDS) for Human Enteropeptidase-IN-3. Although a specific SDS for this compound was not identified in the search, any supplied chemical should be accompanied by this document, which will provide detailed information on its physical and chemical properties, toxicity, and appropriate disposal methods. In the absence of a specific SDS, treating the compound as hazardous waste is the most prudent course of action.

General Disposal Principles for Laboratory Chemicals

Most chemical waste generated in a laboratory setting is considered hazardous and must be managed according to strict federal, state, and local regulations.[1] The following are overarching principles that apply to the disposal of this compound:

  • Segregation is Key: Never mix incompatible wastes.[1][2] Acids should be kept separate from bases, and oxidizing agents from reducing agents.[1] Halogenated and non-halogenated solvents should also be collected in separate containers.[3]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).[2]

  • Container Integrity: Use only appropriate, compatible, and leak-proof containers for waste accumulation.[3] Keep containers closed except when adding waste.[3]

  • Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated SAA at or near the point of generation.[1] There are limits on the volume of waste that can be accumulated and the time it can be stored.

  • Avoid Drain Disposal: Unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations for small quantities of specific, non-hazardous materials, do not dispose of chemicals down the drain.[1][4]

Quantitative Data for Waste Management

While specific quantitative data for the disposal of this compound is unavailable, general guidelines for laboratory waste accumulation are well-defined.

ParameterGuidelineCitation
Maximum Hazardous Waste in SAA 55 gallons
Maximum Acutely Toxic Waste (P-list) in SAA 1 quart (liquid) or 1 kilogram (solid)
Maximum Storage Time in SAA (partially filled) Up to 1 year (as long as accumulation limits are not exceeded)[1]
Removal of Full Containers from SAA Within 3 calendar days[1]
pH for Drain Disposal (if permissible) Between 5.5 and 10.5 (for dilute aqueous solutions)[4]

Disposal Workflow for this compound

The following workflow provides a step-by-step logical process for the proper disposal of this compound.

A Start: Generation of This compound Waste B Consult Safety Data Sheet (SDS) for specific disposal instructions A->B C Is specific guidance available and does it permit drain disposal? B->C D Treat as Hazardous Waste C->D No H Follow institutional protocol for neutralization and drain disposal (if applicable and permitted) C->H Yes E Select a compatible, labeled hazardous waste container D->E F Store in a designated Satellite Accumulation Area (SAA) E->F G Arrange for pickup by Environmental Health & Safety (EHS) F->G I End G->I H->I

Disposal workflow for this compound.

Experimental Protocols: Decontamination of Biological Waste

Should this compound be used in a biological context, such as in cell culture media or with tissues, the waste may be considered biohazardous.[5][6] In such cases, decontamination may be required before disposal.

Autoclaving (Steam Sterilization): This is a common and effective method for decontaminating biohazardous waste.[5][6]

  • Place biohazardous waste in an autoclavable biohazard bag.

  • Transport the bag in a leak-proof secondary container to the autoclave.

  • Autoclave according to your institution's validated cycle parameters to ensure sterilization.

  • After autoclaving, the waste may, in some cases, be disposed of as regular trash, provided it is not mixed with hazardous chemicals and is placed in an opaque bag.[6][7] Note that some regulations prohibit the disposal of red biohazard bags in general trash, even after autoclaving.[6]

Chemical Decontamination: For small volumes of liquid biohazardous waste, chemical treatment may be an option.[5][8]

  • Add a suitable disinfectant (e.g., a fresh 10% bleach solution) to the liquid waste.

  • Allow for a sufficient contact time as per the disinfectant's instructions.

  • After decontamination, the liquid may be permissible for drain disposal, followed by flushing with copious amounts of water.[7][8] Always verify this with your institutional EHS.

Handling Spills

In the event of a spill, immediate and appropriate action is necessary. A general procedure for a protease inhibitor solution spill would be:

  • Alert personnel in the immediate area.

  • If the substance is flammable, eliminate all ignition sources.[9]

  • Contain the spill using absorbent materials or dikes.[9]

  • Clean up the spill using inert absorbent material and non-sparking tools.[9]

  • Place the contaminated materials into a suitable, sealed container for disposal as hazardous waste.[9]

  • Ventilate the area.

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) office for specific procedures and comply with all local, state, and federal regulations regarding hazardous waste disposal.

References

Essential Safety and Operational Guidance for Handling Human Enteropeptidase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Human enteropeptidase-IN-3. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.

Personal Protective Equipment (PPE)

The primary defense against potential laboratory hazards involves the consistent and correct use of Personal Protective Equipment (PPE). While specific data for this compound is not available, the following recommendations are based on general best practices for handling recombinant proteins and enzymes in a laboratory setting.

Recommended PPE for Handling this compound

PPE CategoryItemSpecifications and Use
Torso Protection Lab CoatShould be buttoned closed to protect clothing and skin from potential splashes. Fire-resistant coats are recommended when working with flammable materials.
Hand Protection Disposable GlovesNitrile gloves are commonly used to prevent skin exposure. For handling biological samples, double-gloving may be necessary in certain high-containment situations.
Eye and Face Protection Safety Glasses or GogglesEssential to shield eyes from splashes or aerosols. Goggles are preferred for handling liquids, and a face shield offers additional protection during tasks with a high splash risk.
Foot Protection Closed-Toe ShoesRequired to prevent injuries from dropped objects or spills.
Respiratory Protection RespiratorMay be necessary when there is a risk of inhaling aerosols, especially when handling the substance as a powder or in poorly ventilated areas. The type of respirator depends on the specific risk assessment.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal receiving Receive and Inspect Shipment storage Store at Recommended Temperature (-20°C to -70°C) receiving->storage Upon Receipt preparation Prepare Working Solutions in a Ventilated Area storage->preparation Before Experiment experiment Conduct Experiment Following Protocol preparation->experiment decontaminate_ppe Decontaminate or Dispose of Used PPE experiment->decontaminate_ppe After Experiment decontaminate_surfaces Clean and Decontaminate Work Surfaces experiment->decontaminate_surfaces After Experiment waste_disposal Dispose of Liquid and Solid Waste According to Institutional Guidelines decontaminate_ppe->waste_disposal decontaminate_surfaces->waste_disposal

Figure 1: Standard workflow for handling this compound.

Experimental Protocols: General Handling of Recombinant Proteins

While a specific protocol for this compound is not available, the following general steps for handling recombinant proteins should be followed.

Reconstitution of Lyophilized Protein:

  • Centrifuge the vial briefly before opening to ensure the powder is at the bottom.

  • Reconstitute the lyophilized powder in a recommended buffer, such as sterile water or a buffer containing a carrier protein (e.g., 0.1% BSA), to the desired concentration (e.g., 0.1-1.0 mg/mL).

  • Avoid vortexing the solution to prevent denaturation of the protein.

Storage of Reconstituted Protein:

  • For short-term storage, the solution can be kept at 2-8°C for up to one week.

  • For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol), create working aliquots, and store at -20°C to -80°C to avoid repeated freeze-thaw cycles.

Activity Assay:

  • An activity assay can be performed to confirm the functionality of the enzyme. This typically involves diluting the enzyme to a working concentration and measuring its ability to cleave a specific substrate.

Decision-Making for PPE Selection

The selection of appropriate PPE is a critical step that should be based on a thorough risk assessment of the planned experimental procedures.

cluster_risk_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_verification Verification start Identify Experimental Procedure risk Assess Potential Hazards (Splash, Aerosol, etc.) start->risk low_risk Low Risk (e.g., small volume, dilute solution) risk->low_risk Evaluate Risk Level high_risk High Risk (e.g., large volume, powder, vortexing) low_risk->high_risk No ppe_low Standard PPE: Lab Coat, Gloves, Safety Glasses low_risk->ppe_low Yes ppe_high Enhanced PPE: Lab Coat, Gloves, Goggles/Face Shield, Respirator (if aerosol risk) high_risk->ppe_high Yes review Review Institutional Guidelines and SOPs ppe_low->review ppe_high->review proceed Proceed with Experiment review->proceed

Figure 2: Decision-making process for selecting appropriate PPE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.